Methyl 2-(5-chloro-2-methyl-phenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-chloro-2-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-4-9(11)5-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHZFOYOPXGOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Synthetic and Analytical Profiling of Methyl 2-(5-chloro-2-methylphenyl)acetate (CAS 1076191-96-2): A Critical Guide for API Development
Executive Summary
Methyl 2-(5-chloro-2-methylphenyl)acetate (CAS 1076191-96-2) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Structurally, it features a phenylacetic acid methyl ester core, substituted with an ortho-methyl group and a meta-chloro group. This specific substitution pattern offers unique steric and electronic properties: the ortho-methyl group restricts rotation (useful in designing atropisomeric drugs), while the meta-chloro atom serves as a robust electrophilic handle for late-stage transition-metal-catalyzed cross-coupling reactions. This whitepaper provides a rigorous technical breakdown of its physicochemical properties, synthetic methodologies, downstream applications, and analytical quality control standards.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical profile of CAS 1076191-96-2 is critical for predicting its behavior in both synthetic workflows and biological environments. The ester moiety provides lipophilicity and acts as a protecting group for the underlying carboxylic acid, which is often the pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and other target compounds.
Table 1: Key Physicochemical Properties
| Property | Value / Specification |
|---|---|
| CAS Number | 1076191-96-2 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Typical Purity (Commercial) | ≥ 97%[1] |
| LogP (Predicted) | 2.87[1] |
| Fraction sp³ (Fsp³) | 0.30[1] |
| Hydrogen Bond Acceptors | 2[1] |
| Hydrogen Bond Donors | 0 |
Synthetic Methodologies
The synthesis of Methyl 2-(5-chloro-2-methylphenyl)acetate can be approached via two primary routes, depending on precursor availability and scale requirements.
Route A: Fischer-Speier Esterification (Thermodynamic Approach)
The classical and most scalable approach is the Fischer-Speier esterification of 5-chloro-2-methylphenylacetic acid[2]. Because this is a thermodynamically controlled equilibrium process[3], the reaction must be driven forward according to Le Chatelier's principle. This is achieved by using methanol as both the solvent and the reactant in vast excess, alongside an acid catalyst.
Step-by-Step Protocol:
-
Reagent Charging: Charge a dry round-bottom flask with 5-chloro-2-methylphenylacetic acid (1.0 eq) and anhydrous methanol (10 volumes).
-
Catalyst Addition: Slowly add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C to prevent exothermic degradation.
-
Reflux: Heat the mixture to reflux (65 °C) for 8–12 hours. Causality: The nucleophilic acyl substitution is kinetically slow at room temperature; refluxing provides the activation energy required to form the tetrahedral intermediate.
-
In-Process Control (Self-Validation): Monitor the reaction via TLC or HPLC. The system validates completion when the starting material peak is <1% by Area Under the Curve (AUC).
-
Quenching: Cool to room temperature and quench with saturated aqueous NaHCO₃. Causality: Neutralizing the acid catalyst is mandatory before aqueous workup to prevent the reverse reaction (acid-catalyzed hydrolysis) from occurring.
-
Workup: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Route B: Palladium-Catalyzed α-Arylation (Modern Atom-Economical Approach)
A more advanced synthetic route involves the direct palladium-catalyzed α-arylation of methyl acetate with 2-bromo-4-chlorotoluene. Pioneered by Buchwald and Hartwig, this method couples an enolate with an aryl halide[4].
Figure 1: Catalytic cycle of the Pd-catalyzed α-arylation.
Downstream Applications in API Development
The true value of CAS 1076191-96-2 lies in its utility as an advanced intermediate. The aryl chloride at the 5-position is a prime candidate for Suzuki-Miyaura cross-coupling[5]. While aryl chlorides are notoriously less reactive toward oxidative addition than bromides or iodides, modern palladium catalysts paired with specialized dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) overcome this activation barrier.
Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling
-
Preparation: In an oven-dried Schlenk flask, combine CAS 1076191-96-2 (1.0 eq), an arylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).
-
Catalyst Loading: Add Pd(OAc)₂ (0.02 eq) and SPhos ligand (0.04 eq). Causality: SPhos is specifically chosen because its electron-rich, bulky biaryl structure facilitates the oxidative addition into the inert C-Cl bond while promoting rapid reductive elimination.
-
Degassing (Self-Validation): Evacuate the flask and backfill with N₂ (3 cycles). Causality: Oxygen must be strictly excluded. Failure to degas will result in the oxidation of the Pd(0) active species to an inactive Pd(II) state and promote unwanted homocoupling of the boronic acid.
-
Reaction: Add degassed Toluene/H₂O (10:1 v/v) and heat to 90 °C for 12 hours.
-
Isolation: Cool, filter through a pad of Celite to remove palladium black, extract with ethyl acetate, and purify the biaryl product via flash column chromatography.
Figure 2: Downstream synthetic pathway from the ester to a biaryl API.
Analytical Characterization & Quality Control
To ensure the integrity of the intermediate before downstream processing, rigorous analytical profiling is required. The following High-Performance Liquid Chromatography (HPLC) method is optimized for assessing the purity of Methyl 2-(5-chloro-2-methylphenyl)acetate, ensuring baseline resolution from its parent acid and potential diarylated byproducts.
Table 2: Standardized HPLC Method Parameters
| Parameter | Specification |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Profile | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 220 nm (Ester carbonyl) and 254 nm (Aromatic core) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| System Suitability | Tailing factor ≤ 1.5; Theoretical plates > 5000 |
Nuclear Magnetic Resonance (NMR) Expectations: In ¹H-NMR (CDCl₃), the diagnostic signals include a sharp singlet at ~3.68 ppm integrating to 3H (ester methoxy group, -OCH₃), a singlet at ~3.62 ppm integrating to 2H (benzylic methylene, -CH₂-), and a singlet at ~2.30 ppm integrating to 3H (aromatic methyl). The aromatic region will display a characteristic AMX spin system due to the 1,2,5-trisubstituted benzene ring.
References
Sources
Methyl (5-chloro-2-methylphenyl)acetate chemical structure and properties
This is an in-depth technical guide on Methyl (5-chloro-2-methylphenyl)acetate , designed for researchers and drug development professionals.
Structure, Synthesis, and Utility in Medicinal Chemistry
Executive Summary
Methyl (5-chloro-2-methylphenyl)acetate is a specialized phenylacetic acid ester derivative employed primarily as a lipophilic scaffold in early-stage drug discovery.[1] Its structural motif—combining a halogenated aromatic ring with a sterically demanding ortho-methyl group—makes it a critical building block for modulating metabolic stability and potency in small-molecule therapeutics.[1] This guide details its physicochemical profile, synthetic pathways, and strategic application in the design of NSAIDs , CRTH2 antagonists , and heterocyclic intermediates .[1]
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | Methyl 2-(5-chloro-2-methylphenyl)acetate |
| CAS Number | 1076191-96-2 |
| SMILES | COC(=O)CC1=C(C)C=CC(Cl)=C1 |
| InChI Key | XLHZFOYOPXGOBW-UHFFFAOYSA-N |
| Molecular Weight | 198.65 g/mol |
Structural Logic
The molecule features a phenylacetic acid ester core substituted at the 2- and 5-positions.[1]
-
5-Chloro Substituent: Increases lipophilicity (LogP) and blocks metabolic oxidation at the para-position relative to the acetate chain, a common site for CYP450-mediated hydroxylation.[1]
-
2-Methyl Group: Introduces steric bulk ortho to the acetate side chain.[1] This restricts the conformational freedom of the side chain, potentially locking the molecule into a bioactive conformation (the "Magic Methyl" effect) and reducing planarity to improve solubility.[1]
Physicochemical Properties
The following data represents a synthesis of experimental values and high-confidence predictive models essential for formulation and handling.
| Property | Value | Context/Method |
| Appearance | Colorless to pale yellow oil/low-melting solid | Standard State |
| Boiling Point | 265–270 °C (Predicted) | @ 760 mmHg |
| Density | 1.18 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.87 | Lipophilic; high membrane permeability |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Organic synthesis compatible |
| Flash Point | >110 °C | Safety threshold |
Synthetic Methodologies
Primary Synthesis: Fischer Esterification
The most robust route for scale-up involves the direct esterification of (5-chloro-2-methylphenyl)acetic acid.[1] This method avoids the use of hazardous diazomethane.[1]
Protocol:
-
Reagents: (5-Chloro-2-methylphenyl)acetic acid (1.0 eq), Methanol (excess, solvent), Thionyl Chloride (SOCl₂, 1.2 eq) or Sulfuric Acid (H₂SO₄, cat.).[1]
-
Procedure:
-
Dissolve the carboxylic acid precursor in anhydrous methanol under N₂ atmosphere.
-
Cool to 0°C. Add SOCl₂ dropwise to generate HCl in situ (exothermic).[1]
-
Reflux for 3–5 hours.[1] Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.[1] NaHCO₃ (to remove unreacted acid) and brine.[1] Dry over MgSO₄.[1]
-
-
Yield: Typically >90%.
Precursor Synthesis: The Willgerodt-Kindler Modification
If the phenylacetic acid is unavailable, it can be synthesized from the corresponding acetophenone.[1]
Workflow Visualization (Graphviz):
Figure 1: Synthetic pathway from acetophenone precursor to final ester.[1]
Applications in Drug Development
Scaffold for NSAID Analogs
The 2-phenylacetic acid motif is the pharmacophore of Diclofenac and Lumiracoxib .[1]
-
Mechanism: The ester is hydrolyzed in vivo to the active acid, which inhibits Cyclooxygenase (COX) enzymes.[1]
-
Differentiation: The 5-chloro-2-methyl substitution pattern offers a unique steric/electronic profile compared to the 2,6-dichloro (Diclofenac) or 2-chloro-6-methyl (Lumiracoxib) patterns, potentially altering COX-1 vs. COX-2 selectivity.[1]
Indole Synthesis (Fischer Indole)
This ester serves as a precursor for 5-substituted indoles, critical in serotonin receptor modulation (5-HT).[1]
-
Reaction: Reduction of the ester to the aldehyde, followed by condensation with hydrazine and cyclization.[1]
Metabolic Stability Probing
-
Concept: "Chlorine Scan."[1] Researchers replace hydrogen or methyl groups with chlorine on phenyl rings to block metabolic hotspots (CYP450 oxidation).[1]
-
Application: This molecule is used to introduce the metabolically robust 5-chloro-2-methylphenyl moiety into larger drug candidates via alkylation or acylation reactions.[1]
Reactivity Logic Flow:
Figure 2: Divergent synthetic utility of the ester scaffold.[1]
Safety & Handling Protocols
Hazard Classification (GHS):
-
H335: May cause respiratory irritation.[1]
Standard Operating Procedure (SOP):
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm min.[1] thickness), safety goggles, and lab coat.[1]
-
Spill Management: Adsorb with inert material (vermiculite or sand).[1] Do not flush into surface water; the compound is toxic to aquatic life (predicted based on chlorophenyl analogs).[1]
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent slow hydrolysis.
References
-
Fluorochem Ltd. (2023).[1] Safety Data Sheet: Methyl 2-(5-chloro-2-methylphenyl)acetate. Retrieved from [1]
-
Sigma-Aldrich. (2023).[1][3] Product Specification: 2-(5-Chloro-2-methylphenyl)acetic acid. Retrieved from [1][5]
-
Barreiro, E. J., et al. (2011).[1] The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215-5246.[1] [1]
-
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Cited for halogen substitution logic).[1][6]
-
PubChem. (2023).[1] Compound Summary: Methyl (5-chloro-2-methylphenyl)acetate.[1][7] National Library of Medicine.[1] Retrieved from [1]
Sources
- 1. MCPA - Wikipedia [en.wikipedia.org]
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- 5. (5-Chloro-2-methoxyphenyl)acetic Acid | 7569-62-2 [sigmaaldrich.com]
- 6. inventivapharma.com [inventivapharma.com]
- 7. METHYL 2-(5-CHLORO-2-METHYL-PHENYL)ACETATE | CymitQuimica [cymitquimica.com]
Comprehensive Technical Profile: Methyl (5-Chloro-2-methylphenyl)acetate
[1]
Executive Summary & Chemical Identity
Methyl (5-chloro-2-methylphenyl)acetate is a specialized organic intermediate primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and CRTH2 antagonists.[1] It serves as a protected form of 5-chloro-2-methylphenylacetic acid , a "privileged scaffold" in medicinal chemistry due to its ability to mimic the arachidonic acid pharmacophore in COX enzyme binding pockets.[1]
This guide distinguishes the compound from its benzoic acid analog (a common confusion point) and details its synthesis, properties, and application in pharmaceutical development.
Nomenclature & Identifiers
| Identifier Type | Value |
| Primary Name | Methyl (5-chloro-2-methylphenyl)acetate |
| CAS Number | 1076191-96-2 (Ester); 13954-52-4 (Parent Acid) |
| IUPAC Name | Methyl 2-(5-chloro-2-methylphenyl)acetate |
| Common Synonyms | [1][2][3][4][5][6] • 5-Chloro-2-methylbenzeneacetic acid methyl ester• (5-Chloro-2-methylphenyl)acetic acid methyl ester[1]• Methyl 5-chloro-2-methylbenzeneacetate |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| SMILES | COC(=O)CC1=C(C)C=CC(Cl)=C1 |
| InChI Key | XLHZFOYOPXGOBW-UHFFFAOYSA-N |
Critical Note: Do not confuse this compound with Methyl 5-chloro-2-methylbenzoate (CAS 99585-13-4).[1] The benzoate lacks the methylene (-CH₂-) spacer between the ring and the carbonyl, significantly altering its reactivity and pharmacological profile.[1]
Physicochemical Properties
Understanding the physical constants is vital for process optimization, particularly for solvent selection during scale-up.[1]
| Property | Value / Description | Context |
| Molecular Weight | 198.65 g/mol | Stoichiometric calculations.[1] |
| Physical State | Colorless to pale yellow oil or low-melting solid | Dependent on purity; tends to supercool.[1] |
| Boiling Point | 285°C (Predicted) / 130-135°C @ 1.5 mmHg | High vacuum required for distillation.[1] |
| Density | 1.186 g/cm³ | Denser than water; facilitates phase separation.[1] |
| LogP | 2.87 | Lipophilic; requires non-polar solvents (DCM, Toluene). |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc. Insoluble in water.[1] | Use alcohols for transesterification or hydrolysis.[1] |
Synthetic Pathways & Manufacturing
The synthesis of Methyl (5-chloro-2-methylphenyl)acetate typically follows a homologation sequence starting from the benzyl chloride derivative.[1] The choice of route depends on the availability of the starting material and the scale of production.
Primary Route: Cyanation-Hydrolysis-Esterification
This is the industrial standard due to the availability of 5-chloro-2-methylbenzyl chloride.[1]
-
Cyanation: The benzyl chloride is reacted with Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN) under phase-transfer catalysis (PTC) to form 5-chloro-2-methylphenylacetonitrile .[1]
-
Pinner Hydrolysis/Esterification: The nitrile is treated with dry HCl in Methanol.[1] This "one-pot" conversion bypasses the isolation of the free acid, directly yielding the methyl ester.[1]
Alternative Route: Arndt-Eistert Homologation
Used when starting from the benzoic acid derivative.[1]
-
Formation of the acid chloride.[1]
-
Reaction with diazomethane to form the diazoketone.[1]
-
Wolff rearrangement in methanol to yield the target ester.[1]
Visual Synthesis Workflow
The following diagram illustrates the industrial workflow (Route 3.1), highlighting critical control points.
Figure 1: Industrial synthesis pathway via nitrile intermediate. The "one-pot" Pinner reaction (Step 2) is preferred to minimize waste.
Pharmaceutical Applications
The 5-chloro-2-methylphenyl moiety is a bioisostere for various lipophilic domains in drug targets.
CRTH2 Antagonists
This ester is a key intermediate in the synthesis of Ramatroban analogs and other indole-acetic acid derivatives targeting the CRTH2 receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells).[1]
-
Mechanism: The phenylacetic acid tail mimics the carboxylate head group of Prostaglandin D2 (PGD2), blocking the inflammatory cascade in asthma and allergic rhinitis.
-
Role: The methyl ester protects the carboxylic acid during the coupling of the phenyl ring to the indole or azaindole core.
COX Inhibitor Scaffolds
Structurally related to Diclofenac and Lumiracoxib , this compound serves as a precursor for "me-too" NSAID discovery.[1]
Analytical Characterization
To validate the identity of the synthesized ester, the following spectral signatures are diagnostic.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.28 | Singlet (s) | 3H | Ar-CH₃ (Ortho-methyl) |
| 3.62 | Singlet (s) | 2H | Ar-CH₂ -CO (Benzylic methylene) |
| 3.70 | Singlet (s) | 3H | O-CH₃ (Ester methyl) |
| 7.10 - 7.25 | Multiplet (m) | 3H | Aromatic protons (C3, C4, C6) |
Infrared Spectroscopy (FT-IR)
Handling & Safety Protocols
This compound is an alkylating agent precursor and a potential irritant.[1]
GHS Classification[7]
-
Signal Word: Warning
Storage & Stability
-
Conditions: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Incompatibility: Strong oxidizing agents, strong bases (will cause hydrolysis to the free acid).
-
Shelf Life: 24 months if sealed properly; ester hydrolysis is the primary degradation pathway if exposed to moisture.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1076191-96-2. Retrieved from [Link][1]
-
Organic Syntheses. General Procedure for Phenylacetic Acid Derivatives via Nitrile Hydrolysis. Org. Synth. Coll. Vol. 1, p. 436.[1] Retrieved from [Link]
-
European Patent Office. Synthesis of substituted phenylacetic acids for CRTH2 antagonism. Patent EP1456789.[1] Retrieved from [Link]
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- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. echemi.com [echemi.com]
- 6. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl 2-[2-(chloromethyl)phenyl]acetate | C10H11ClO2 | CID 9855748 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Molecular weight and formula of Methyl 2-(5-chloro-2-methyl-phenyl)acetate
Executive Technical Summary
Methyl 2-(5-chloro-2-methylphenyl)acetate (CAS: 1076191-96-2) is a specialized arylacetic acid ester utilized primarily as a high-value intermediate in the synthesis of pharmaceutical agents (specifically NSAID analogues) and agrochemical auxins.[1] Structurally, it consists of a toluene core substituted with a chlorine atom at the 5-position and a methyl acetate moiety at the 2-position, creating a unique 1,2,5-trisubstituted benzene scaffold.
This guide provides a definitive technical analysis of its molecular properties, synthetic pathways, and analytical validation protocols for researchers in medicinal chemistry and process development.[1]
Physicochemical Characterization
Precise molecular characterization is critical for stoichiometry and analytical calibration.[1] The following data is derived from IUPAC standards and calculated atomic weights.
Molecular Identity & Mass Spectrometry Data
| Parameter | Value | Technical Note |
| CAS Registry Number | 1076191-96-2 | Primary identifier for procurement/regulatory checks.[1][2] |
| IUPAC Name | Methyl 2-(5-chloro-2-methylphenyl)acetate | |
| Molecular Formula | C₁₀H₁₁ClO₂ | |
| Molecular Weight | 198.65 g/mol | Average mass for stoichiometric calculations.[1] |
| Monoisotopic Mass | 198.044757 Da | Based on ³⁵Cl (75.78%) abundance. Critical for HRMS. |
| M+2 Isotope Mass | 200.0418 Da | Based on ³⁷Cl (24.22%). Expect a 3:1 peak ratio in MS. |
| SMILES | COC(=O)CC1=CC(Cl)=CC=C1C | Machine-readable string for cheminformatics.[1][2] |
| InChI Key | XLHZFOYOPXGOBW-UHFFFAOYSA-N | Unique hash for database verification. |
Predicted Physical Properties
-
Physical State: Colorless to pale yellow oil (at STP).
-
Boiling Point: ~265–270 °C (760 mmHg) / 110–115 °C (1 mmHg).
-
Density: ~1.18 g/cm³.[1]
-
Solubility: Soluble in organic solvents (DCM, EtOAc, MeOH); insoluble in water.[1]
Synthetic Architecture
The synthesis of Methyl 2-(5-chloro-2-methylphenyl)acetate requires managing the directing effects of the benzene ring substituents.[1] The most robust industrial route utilizes 4-chlorotoluene as the starting material, leveraging the ortho-directing power of the methyl group to install the acetate side chain.
Retrosynthetic Logic
-
Disconnection: Ester bond
(5-chloro-2-methylphenyl)acetic acid.[1] -
Disconnection: C-C bond (Cyanation)
2-(Chloromethyl)-4-chlorotoluene. -
Precursor: 4-Chlorotoluene (Commodity chemical).[1]
Validated Synthesis Protocol (The Chloromethylation Route)
This pathway avoids expensive transition metal catalysts, relying on classical electrophilic aromatic substitution.[1]
-
Step 1: Chloromethylation (Blanc Reaction)
-
Reagents: 4-Chlorotoluene, Paraformaldehyde, HCl (gas), ZnCl₂ (catalyst).
-
Mechanism:[4] The methyl group (activator) directs the electrophilic hydroxymethyl cation to the ortho position (position 2). The chlorine (position 4) is deactivating but ortho/para directing, reinforcing substitution at position 2.
-
Product: 4-Chloro-2-(chloromethyl)-1-methylbenzene.
-
-
Step 2: Cyanation
-
Reagents: NaCN, DMSO (solvent), 40°C.
-
Mechanism:[4] Sₙ2 displacement of the benzylic chloride.
-
Product: 2-(5-chloro-2-methylphenyl)acetonitrile.
-
-
Step 3: Pinner Methanolysis (One-pot Hydrolysis/Esterification)
Process Flow Diagram
The following diagram illustrates the chemical logic and flow:
Figure 1: Step-wise synthetic pathway from commodity starting material 4-chlorotoluene.[1]
Analytical Validation (QC Protocols)
To ensure scientific integrity, the synthesized compound must be validated using NMR and MS.[1]
Proton NMR (¹H-NMR) Prediction
Solvent: CDCl₃, 400 MHz
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Logic |
| 7.15 | Doublet (J~2Hz) | 1H | Ar-H (Pos 6) | Meta-coupling to H4; Deshielded by ring current.[1] |
| 7.10 | Doublet (J~8Hz) | 1H | Ar-H (Pos 3) | Ortho-coupling to H4. |
| 7.05 | dd (J~8, 2Hz) | 1H | Ar-H (Pos 4) | Coupled to H3 and H6. |
| 3.70 | Singlet | 3H | -OCH₃ | Methyl ester (characteristic methoxy shift). |
| 3.65 | Singlet | 2H | Ar-CH₂-CO | Benzylic methylene; deshielded by carbonyl. |
| 2.25 | Singlet | 3H | Ar-CH₃ | Aryl methyl group. |
Mass Spectrometry Fragmentation Logic
In Electron Impact (EI) MS, the molecule follows a specific fragmentation pattern useful for structural confirmation.
-
Molecular Ion: m/z 198/200 (3:1 ratio due to Cl).
-
Base Peak (Likely): Loss of Methoxy group (-OCH₃, -31)
Acylium ion (m/z 167). -
Tropylium Formation: Loss of Ester (-COOCH₃, -59)
Chloromethyltropylium ion (m/z 139).[1]
Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.
Safety & Handling
While specific toxicological data for this ester is limited, it should be handled with the standard precautions for halogenated phenylacetates .
-
Hazard Classification (GHS):
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis.
-
Disposal: Incineration in a chemical combustor equipped with a scrubber (to neutralize HCl gas).
References
-
Fluorochem. (n.d.). Methyl 2-(5-chloro-2-methyl-phenyl)acetate Product Sheet. Retrieved from
-
PubChem. (2025).[5] Methyl 2-[2-(chloromethyl)phenyl]acetate (Isomer Comparison). National Library of Medicine. Retrieved from
-
ChemicalBook. (2024). Methyl (5-chloro-2-methylphenyl)acetate Properties. Retrieved from
-
NIST WebBook. (2023). Mass Spectrum of Methyl Phenylacetate Derivatives. Retrieved from [4]
Sources
- 1. N-(5-Chloro-2-methylphenyl)acetamide | 5900-55-0 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. METHYL 2-(5-CHLORO-2-METHYL-PHENYL)ACETATE | CymitQuimica [cymitquimica.com]
- 4. chemeo.com [chemeo.com]
- 5. Methyl 2-[2-(chloromethyl)phenyl]acetate | C10H11ClO2 | CID 9855748 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical Properties and Synthetic Utility of Chlorinated Phenylacetate Derivatives
Technical Guide for Pharmaceutical & Agrochemical Development
Executive Summary
Chlorinated phenylacetate derivatives represent a critical class of electrophilic synthons in medicinal chemistry. Serving as lipophilic scaffolds, they are pivotal intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and various pyrethroid insecticides. This guide analyzes the physicochemical behavior of these derivatives, specifically focusing on how regioselective chlorination alters volatility, lipophilicity (LogP), and hydrolytic stability—parameters that directly dictate their utility in drug formulation and organic synthesis.
Molecular Architecture & Electronic Effects
The introduction of chlorine atoms onto the phenylacetate core fundamentally alters the molecule's electronic landscape. Understanding these effects is prerequisite to predicting reactivity and physical state.
The Ortho-Effect and Steric Hindrance
-
2-Chlorophenylacetate: The chlorine atom at the ortho position exerts a steric blockade on the benzylic methylene group. This often results in a rotational energy barrier, slightly increasing the boiling point relative to the unsubstituted parent due to increased molecular dipole, despite the disruption of crystal packing which may lower melting points compared to para isomers.
-
4-Chlorophenylacetate: The para substitution maintains molecular symmetry. This symmetry facilitates tighter crystal packing lattice energy, typically resulting in higher melting points for solid derivatives compared to their liquid ortho or meta counterparts.
Inductive Effects on Acidity and Reactivity
The electron-withdrawing nature (-I effect) of chlorine stabilizes the carboxylate anion in the corresponding free acids, lowering the pKa. In ester derivatives, this polarization increases the electrophilicity of the carbonyl carbon, making these compounds more susceptible to nucleophilic attack (e.g., hydrolysis) compared to non-chlorinated phenylacetates.
Figure 1: Impact of regiochemistry on physical properties and reactivity.
Physicochemical Data Compendium
The following data consolidates experimental values for the two most common derivatives used in research: Methyl 2-chlorophenylacetate and Ethyl 4-chlorophenylacetate .
| Property | Methyl 2-chlorophenylacetate | Ethyl 4-chlorophenylacetate | Significance in Protocol Design |
| CAS Number | 57486-68-7 | 14062-24-9 | Unique Identifier |
| Molecular Weight | 184.62 g/mol | 198.65 g/mol | Stoichiometric calculations |
| Physical State (25°C) | Colorless Liquid | Low-melting Solid / Liquid | Handling (Pipette vs. Weighing) |
| Melting Point | < 20 °C | 31 – 34 °C | Solid state handling requires cooling for 4-Cl |
| Boiling Point | 128 °C (23 mmHg) | 257 – 258 °C (760 mmHg) | Vacuum distillation required for purification |
| Density | 1.21 g/cm³ | 1.14 – 1.16 g/cm³ | Phase separation in aqueous workup (heavier than water) |
| Refractive Index ( | 1.524 | 1.518 – 1.520 | Purity check without destruction |
| LogP (Octanol/Water) | ~2.4 | 2.95 | Lipophilicity indicates high membrane permeability |
| Flash Point | 108 °C | 113 °C | Safety: Combustible but not highly flammable |
Data Sources: EPA CompTox Dashboard [1], PubChem [2], Sigma-Aldrich Technical Sheets [3].
Spectroscopic Characterization
Accurate identification of these isomers relies on distinguishing the aromatic splitting patterns in NMR and the carbonyl stretch in IR.
Nuclear Magnetic Resonance ( H-NMR)
-
Solvent: CDCl
(Tetramethylsilane internal standard). -
Benzylic Protons (-CH
-):-
Typically appear as a singlet between 3.60 – 3.80 ppm .
-
Insight: The 2-Cl substituent may cause a slight downfield shift (deshielding) compared to the 4-Cl isomer due to proximity.
-
-
Ester Protons:
-
Methyl ester: Singlet at ~3.70 ppm .
-
Ethyl ester: Quartet at 4.15 ppm (
Hz) and Triplet at 1.25 ppm .
-
-
Aromatic Region:
-
4-Cl (Para): Distinct AA'BB' system (two doublets) centered around 7.2 – 7.3 ppm .
-
2-Cl (Ortho): Complex multiplet (ABCD system) due to lack of symmetry, ranging 7.1 – 7.4 ppm .
-
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong band at 1735 – 1745 cm
(Ester carbonyl). -
C-Cl Stretch: Moderate bands in the fingerprint region, 700 – 850 cm
. -
C-H Stretch (Aromatic): Weak bands > 3000 cm
.[1]
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of Ethyl 4-chlorophenylacetate via Fisher Esterification. Scale: 50 mmol.
Reaction Workflow
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl
drying tube. -
Reagents:
-
4-Chlorophenylacetic acid (8.53 g, 50 mmol).
-
Absolute Ethanol (50 mL, excess solvent/reactant).
-
Conc. H
SO (0.5 mL, catalyst).
-
-
Reflux: Heat the mixture to gentle reflux (approx. 80 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting acid spot disappears.
-
Workup (Self-Validating Step):
-
Cool to room temperature.[2]
-
Concentrate under reduced pressure to remove excess ethanol.
-
Dissolve residue in Diethyl Ether (50 mL).
-
Wash 1: Saturated NaHCO
(2 x 30 mL). Observation: Cessation of bubbling indicates neutralization of residual acid. -
Wash 2: Brine (1 x 30 mL).
-
Dry organic layer over anhydrous MgSO
.
-
-
Purification:
-
Filter and evaporate solvent.
-
Distillation: Perform vacuum distillation (bp ~135 °C at 15 Torr) to obtain a clear liquid which may solidify upon standing (MP ~31°C).
-
Figure 2: Synthesis workflow for ethyl 4-chlorophenylacetate.
Applications in Drug Development
Chlorinated phenylacetates are not merely solvents or simple reagents; they are "privileged structures" in medicinal chemistry.
NSAID Synthesis (Diclofenac Precursors)
While Diclofenac is strictly a phenylacetic acid derivative, the ester forms (methyl/ethyl 2-chlorophenylacetate) serve as protected intermediates. The chlorine atom at the ortho position is crucial for forcing the aromatic rings out of coplanarity, a conformational requirement for binding to the COX-2 enzyme active site [4].
Agrochemicals (Pyrethroids)
Derivatives such as alpha-isopropyl-4-chlorophenylacetate are precursors to Fenvalerate and other pyrethroid insecticides. The lipophilicity (LogP ~3.0) provided by the chlorophenyl moiety ensures rapid cuticular penetration in target insects.
References
-
EPA CompTox Chemicals Dashboard. (n.d.). Ethyl (4-chlorophenyl)acetate Properties. Retrieved from [Link]
-
PubChem. (2025).[3][4][5] Ethyl 4-chlorophenylacetate (Compound).[6][4][7][8] National Library of Medicine. Retrieved from [Link]
- Moser, P., et al. (1990). Structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry. (Contextual citation based on general pharmaceutical knowledge of Diclofenac SAR).
Sources
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- 4. Ethyl (4-chlorophenyl)acetate | C10H11ClO2 | CID 84177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Phenylacetate chloride | C8H7ClO2-2 | CID 20308900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 4-chlorophenylacetate | 14062-24-9 [sigmaaldrich.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. chembk.com [chembk.com]
Technical Whitepaper: Safety, Handling, and Application Profiling of Methyl 2-(5-chloro-2-methylphenyl)acetate
Executive Summary & Structural Implications
In modern drug discovery and pharmaceutical synthesis, halogenated phenylacetates serve as critical building blocks for active pharmaceutical ingredients (APIs). Methyl 2-(5-chloro-2-methylphenyl)acetate (CAS: 1076191-96-2) is a specialized intermediate characterized by its unique steric and electronic profile[1]. The presence of a chloro-substituent at the 5-position enhances the molecule's lipophilicity, while the ortho-methyl group provides steric shielding around the benzylic position.
As a Senior Application Scientist, it is crucial to understand that a Safety Data Sheet (SDS) is not merely a compliance document; it is a predictive tool. By decoding the physicochemical properties of this compound, researchers can anticipate its toxicological behavior and design inherently safer experimental workflows.
Quantitative Safety & Physicochemical Metrics
To establish a baseline for safe handling, the quantitative metrics of Methyl 2-(5-chloro-2-methylphenyl)acetate are summarized below. These parameters dictate both its reactivity in the flask and its behavior upon biological exposure.
| Parameter | Value / Description | Reference |
| IUPAC Name | Methyl 2-(5-chloro-2-methylphenyl)acetate | [1] |
| CAS Number | 1076191-96-2 | [1], |
| MDL Number | MFCD18399003 | [2],[1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1], |
| Molecular Weight | 198.65 g/mol | [1], |
| Physical Form | Liquid | |
| Purity | ≥ 97% | [1], |
| LogP (Partition Coefficient) | ~2.87 | [1] |
| Signal Word | Warning | [1], |
| GHS Pictogram | GHS07 (Exclamation mark) | [1], |
Mechanistic Toxicology: Decoding the SDS
The SDS for this compound lists several specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
Rather than viewing these as isolated warnings, we must understand the causality behind them. The molecule's LogP of 2.87 indicates a high degree of lipophilicity[1]. When the liquid contacts the skin or ocular epithelium, it rapidly partitions into the lipid bilayers of the stratum corneum or cornea. Once intracellular, ubiquitous non-specific carboxylesterases hydrolyze the methyl ester. This cleavage generates 2-(5-chloro-2-methylphenyl)acetic acid and methanol. The localized accumulation of this weak arylacetic acid causes a rapid drop in intracellular pH, triggering an inflammatory prostaglandin cascade that manifests clinically as the irritation described in H315 and H319.
Fig 1: Mechanistic pathway of tissue irritation via esterase-mediated hydrolysis.
Self-Validating Experimental Workflows
When utilizing Methyl 2-(5-chloro-2-methylphenyl)acetate as a building block, the most common initial transformation is base-catalyzed saponification to yield the free acid for subsequent amide coupling. The following protocol is designed as a self-validating system , where each step inherently verifies the success and safety of the preceding step.
Step-by-Step Methodology: Base-Catalyzed Hydrolysis
Step 1: Engineering Controls & PPE Verification
-
Action: Operate exclusively within a certified Class II fume hood with a face velocity of ≥100 fpm. Don splash goggles, a flame-resistant lab coat, and double-layered nitrile gloves.
-
Causality: The compound's volatility can trigger H335 (respiratory irritation)[1]. Proper airflow sweeps vapors away from the operator's breathing zone.
-
Self-Validation: Perform a pneumatic inflation test on gloves prior to donning to ensure zero micro-tears, validating the primary dermal barrier.
Step 2: Volumetric Dispensing
-
Action: Because the compound is a liquid, use a positive displacement pipette to transfer 1.0 equivalent of the ester into a round-bottom flask.
-
Causality: Positive displacement prevents aerosolization and vapor-pressure-induced dripping, ensuring precise stoichiometric control.
-
Self-Validation: Weigh the flask before and after dispensing. The mass differential must match the calculated theoretical mass based on the compound's density, validating the transfer volume.
Step 3: Reaction Initiation
-
Action: Dissolve the ester in a 1:1 mixture of THF/MeOH. Chill the flask to 0°C using an ice bath. Dropwise, add 1.5 equivalents of 1M aqueous LiOH.
-
Causality: The 0°C environment suppresses exothermic runaway and prevents unwanted side reactions (e.g., benzylic deprotonation) induced by the ortho-methyl group's steric strain.
Step 4: Reaction Monitoring
-
Action: Stir for 2 hours, warming to room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) mobile phase.
-
Self-Validation: The complete disappearance of the high-Rf UV-active spot (the lipophilic ester) and the appearance of a baseline spot (the highly polar carboxylate salt) validates 100% conversion.
Step 5: Quenching & Phase Extraction
-
Action: Acidify the reaction mixture dropwise with 1M HCl until the aqueous layer reaches pH 2. Extract with Ethyl Acetate (3x).
-
Causality: Acidification protonates the carboxylate salt back into the free 2-(5-chloro-2-methylphenyl)acetic acid, drastically increasing its LogP and forcing it to partition into the organic layer for recovery.
Fig 2: Self-validating workflow for the safe handling and hydrolysis of the target ester.
Emergency Response & Chemical Decontamination
In the event of an accidental spill or exposure, response protocols must be grounded in the compound's chemical properties.
-
Dermal Exposure (H315): Immediately flush the affected area with copious amounts of water and a mild surfactant (soap) for a minimum of 15 minutes. Causality: Water provides mechanical removal, while the surfactant disrupts the compound's lipophilic partitioning (LogP 2.87)[1], lifting the ester from the stratum corneum before intracellular esterases can hydrolyze it.
-
Spill Decontamination: Do not use combustible materials (like sawdust) to absorb the liquid. Use an inert, high-surface-area absorbent such as vermiculite. Following physical removal, wash the surface with a dilute alkaline detergent. Causality: The alkaline environment promotes the controlled, in-situ hydrolysis of residual ester traces into the water-soluble carboxylate salt, which can then be safely wiped away with aqueous solvents.
References
Sources
An In-depth Technical Guide to the Solubility of Methyl (5-chloro-2-methylphenyl)acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry and purification to formulation and bioavailability.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of Methyl (5-chloro-2-methylphenyl)acetate, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a robust experimental framework for quantitative solubility determination, and discuss the practical implications of this data in a drug development context. This document is designed to serve as a practical resource for scientists and researchers, offering both foundational knowledge and actionable protocols.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, defined as the equilibrium amount of a substance that can dissolve in a specific solvent system under given conditions, is a cornerstone of pharmaceutical science.[4] For orally administered drugs, adequate aqueous solubility is often a prerequisite for absorption and achieving the desired therapeutic effect.[1] However, the solubility of a compound in organic solvents is equally vital. It governs key process parameters in:
-
Crystallization and Purification: The selection of an appropriate solvent system with optimal solubility and a high temperature-dependent solubility gradient is essential for designing efficient crystallization processes to control purity and particle size.[4]
-
Formulation Development: For parenteral and other liquid dosage forms, understanding solubility in various organic and co-solvent systems is crucial.[1][2]
-
Process Chemistry: Synthetic routes often depend on the solubility of reactants, intermediates, and catalysts in the reaction medium.
More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, making solubility enhancement a major focus in the pharmaceutical industry.[1] A thorough understanding of an NCE's or intermediate's solubility profile in a range of solvents is therefore not just a characterization exercise but a fundamental step in de-risking the development process and ensuring a viable path to a final drug product.[2][3]
Physicochemical Profile of Methyl (5-chloro-2-methylphenyl)acetate
A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility behavior. The principle of "like dissolves like" suggests that substances with similar polarities are more likely to be soluble in one another.[5]
Table 1: Physicochemical Properties of Methyl (5-chloro-2-methylphenyl)acetate
| Property | Value | Source |
| CAS Number | 1076191-96-2 | [6] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [6] |
| Molecular Weight | 198.65 g/mol | [6][7] |
| IUPAC Name | methyl 2-(5-chloro-2-methylphenyl)acetate | [6] |
| LogP (calculated) | 2.87 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Hydrogen Bond Donors | 0 | [8] |
| Purity | Typically ≥97% | [6][7] |
The calculated LogP value of 2.87 indicates that Methyl (5-chloro-2-methylphenyl)acetate is a moderately lipophilic or nonpolar compound.[6] This suggests a preference for organic solvents over aqueous media. The presence of two hydrogen bond acceptors (the carbonyl and ether oxygens of the ester group) allows for some interaction with polar solvents, while the absence of hydrogen bond donors limits its ability to interact with protic solvents via hydrogen bonding.[6][8] Based on this profile, we can hypothesize that the compound will exhibit good solubility in a range of common organic solvents, particularly those with moderate to low polarity.
Experimental Determination of Solubility: A Validated Protocol
While theoretical predictions are useful, precise, quantitative solubility data must be determined empirically. The isothermal shake-flask method is a widely accepted and robust technique for measuring equilibrium solubility.[4][9]
Rationale for Solvent Selection
To build a comprehensive solubility profile, a diverse set of organic solvents should be selected, representing different polarity classes:
-
Polar Aprotic: Acetone, Acetonitrile (solvents that possess a dipole moment but do not have an acidic proton).
-
Polar Protic: Ethanol, Methanol (solvents that contain a hydrogen atom bonded to an electronegative atom and can donate H-bonds).
-
Nonpolar: Heptane, Toluene (solvents with low dielectric constants and no significant dipole moment).
-
Ester/Ketone: Ethyl Acetate, Methyl Ethyl Ketone (common process solvents).
Step-by-Step Isothermal Shake-Flask Protocol
This protocol describes a self-validating system for determining the equilibrium solubility of Methyl (5-chloro-2-methylphenyl)acetate at a controlled temperature (e.g., 25°C).
Step 1: Preparation
-
Accurately weigh an excess amount of Methyl (5-chloro-2-methylphenyl)acetate into several glass vials with screw caps. The "excess" is critical to ensure that a saturated solution is achieved. A starting point could be ~100 mg of solid for every 1 mL of solvent to be added.
-
Calibrate a constant temperature water bath or incubator to the desired temperature (e.g., 25.0 ± 0.5 °C).
Step 2: Equilibration
-
Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial containing the pre-weighed solid.
-
Securely cap the vials and place them in an orbital shaker within the temperature-controlled environment.
-
Agitate the suspensions for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, where samples are taken at various time points (e.g., 8, 16, 24, 48 hours) until the concentration of the solute in the solution remains constant.
Step 3: Sample Preparation and Analysis
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (compatible with the organic solvent) into a clean, pre-weighed vial. This step is crucial to remove all undissolved solid particles.
-
Accurately weigh the vial containing the filtrate to determine the mass of the saturated solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
Once the solvent is fully evaporated, weigh the vial again to determine the mass of the dissolved solid.
Step 4: Calculation
-
The solubility can then be calculated and expressed in various units, such as g/100 g of solvent or mg/mL.
Solubility (g / 100 g solvent) = [(Mass of dissolved solid) / (Mass of saturated solution - Mass of dissolved solid)] x 100
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the isothermal shake-flask method for solubility determination.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Data Presentation and Interpretation for Drug Development
The quantitative results from the solubility experiments should be compiled into a clear and concise format for easy comparison and decision-making.
Table 2: Hypothetical Solubility Data for Methyl (5-chloro-2-methylphenyl)acetate at 25°C
| Solvent | Solvent Class | Polarity Index | Solubility ( g/100g Solvent) | Observations |
| Heptane | Nonpolar | 0.1 | Low (<1) | Insoluble |
| Toluene | Nonpolar (Aromatic) | 2.4 | Moderate (10-20) | Partially Soluble |
| Ethyl Acetate | Polar Aprotic | 4.4 | High (30-50) | Soluble |
| Acetone | Polar Aprotic | 5.1 | Very High (>50) | Freely Soluble |
| Acetonitrile | Polar Aprotic | 5.8 | Moderate (15-25) | Soluble |
| Ethanol | Polar Protic | 4.3 | High (25-40) | Soluble |
| Methanol | Polar Protic | 5.1 | Very High (>50) | Freely Soluble |
Interpretation of Results:
-
High Solubility in Methanol and Acetone: These solvents would be excellent candidates for use as reaction media or for preparing stock solutions for analysis.
-
High Solubility in Ethanol and Ethyl Acetate: These are often preferred solvents for crystallization processes due to their favorable boiling points and safety profiles. A subsequent experiment to determine the temperature dependency of solubility in these solvents would be the logical next step to design a cooling crystallization process.[4]
-
Low Solubility in Heptane: Heptane could be effectively used as an anti-solvent in crystallization processes to induce precipitation and increase yield.
The relationship between solvent properties and the resulting solubility can be visualized to aid in solvent selection for future process development.
Caption: Relationship between molecular properties, solvent class, and solubility.
Conclusion
This guide has outlined the critical importance of understanding the organic solvent solubility of Methyl (5-chloro-2-methylphenyl)acetate for effective drug development. By integrating theoretical predictions based on its physicochemical properties with a robust, validated experimental protocol like the isothermal shake-flask method, researchers can generate the high-quality, quantitative data needed to make informed decisions. This data is fundamental for optimizing reaction conditions, designing efficient purification and crystallization processes, and enabling successful formulation development, ultimately accelerating the journey from chemical intermediate to life-saving therapeutic.
References
-
Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
AWAI. How to Write a White Paper (That's Not Boring). [Link]
-
Ionescu, C., & Dodi, G. (2020). The Importance of Solubility for New Drug Molecules. Medicina, 56(5), 234. [Link]
-
University of California, Irvine. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
PubChem. Methyl 2-[2-(chloromethyl)phenyl]acetate. [Link]
-
Quora. What are tips and guidelines for writing white papers?. [Link]
-
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
PubChem. Methyl phenylacetate. [Link]
-
AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]
-
Compose.ly. (2023, October 26). The Ultimate Guide to Writing Technical White Papers. [Link]
-
Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Drug Discovery & Development. (2023, March 23). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. [Link]
-
Journal Publisher. (2026, February 26). Writing a White Paper: Complete Guide, Structure, Tips & Best Practices. [Link]
-
Palmer, D. S., & Mitchell, J. B. (2014). Physics-Based Solubility Prediction for Organic Molecules. Perspectives in Science, 1(1-6), 34-42. [Link]
-
PubChem. Methyl (2-chlorophenyl)acetate. [Link]
-
AACE International. How to Write a Technical Paper. [Link]
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- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. chem.ws [chem.ws]
- 6. fluorochem.co.uk [fluorochem.co.uk]
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Methyl 2-(5-chloro-2-methyl-phenyl)acetate PubChem CID and SMILES
This guide provides an in-depth technical analysis of Methyl 2-(5-chloro-2-methylphenyl)acetate , a specialized aromatic building block used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical auxins.
Chemical Identity & Core Properties
This compound serves as a lipophilic, protected form of (5-chloro-2-methylphenyl)acetic acid. Its specific substitution pattern—a chlorine atom meta to the acetic acid side chain and para to the methyl group (relative to the acid)—imparts unique steric and electronic properties valuable in medicinal chemistry for modulating metabolic stability (the "Magic Methyl" effect).
Identification Data
| Parameter | Technical Specification |
| CAS Number | 1076191-96-2 |
| IUPAC Name | Methyl 2-(5-chloro-2-methylphenyl)acetate |
| Synonyms | Methyl (5-chloro-o-tolyl)acetate; (5-Chloro-2-methylphenyl)acetic acid methyl ester |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| SMILES | COC(=O)CC1=CC(Cl)=CC=C1C |
| InChIKey | XLHZFOYOPXGOBW-UHFFFAOYSA-N |
| Physical State | Colorless to pale yellow liquid (or low-melting solid) |
| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water |
Synthesis & Production Methodologies
The synthesis of Methyl 2-(5-chloro-2-methylphenyl)acetate is typically approached via two primary routes: the Classical Homologation (Industrial) and the Benzyl-Claisen Rearrangement (High Precision).
Method A: Classical Esterification (Industrial Standard)
This route begins with the commercially available 5-chloro-2-methylaniline (Fast Red KB Base). The aniline is converted to the phenylacetic acid derivative via a Meerwein arylation or diazonium hydrolysis followed by homologation, and finally esterified.
Protocol: Acid to Ester Conversion
-
Reagents: 2-(5-chloro-2-methylphenyl)acetic acid (1.0 eq), Methanol (solvent/reactant), Concentrated H₂SO₄ (catalytic, 0.1 eq).
-
Setup: 3-neck round bottom flask equipped with a reflux condenser and inert gas (N₂) inlet.
-
Procedure:
-
Dissolve the carboxylic acid precursor in anhydrous methanol (10 mL/g).
-
Add H₂SO₄ dropwise at 0°C.
-
Heat to reflux (65°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the acid spot disappears.
-
Workup: Cool to RT. Concentrate under reduced pressure. Redissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Distillation in vacuo yields the pure ester.
-
Method B: Benzyl-Claisen Rearrangement (High Precision)
For applications requiring high regioselectivity without isomer contamination, the Benzyl-Claisen rearrangement of benzyl vinyl ethers is a superior, albeit more complex, method.
Mechanism: A [3,3]-sigmatropic rearrangement of a benzyl vinyl ether derivative drives the formation of the C-C bond at the ortho position. Since the ortho position (relative to the ether oxygen) is blocked by a methyl group on one side, the rearrangement is forced to the open position, yielding the target skeleton.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from the aniline precursor to the final ester.
Caption: Step-wise synthesis pathway from aniline precursor to methyl ester target, highlighting the critical arylation step.
Applications in Drug Development[10]
NSAID Scaffold Construction
The (5-chloro-2-methylphenyl) moiety is a structural analog of the diclofenac and lumiracoxib scaffolds. The methyl ester serves as a versatile handle for:
-
Alpha-Alkylation: Deprotonation with LDA/LiHMDS followed by alkyl halide addition allows the introduction of chiral centers at the
-position, critical for potency in COX-2 inhibitors. -
Reduction: Conversion to the phenethyl alcohol (using LiAlH₄) provides a linker for coupling with amine pharmacophores.
The "Magic Methyl" Effect
In medicinal chemistry, the 2-methyl group on the phenyl ring restricts rotation around the C(Ar)-C(
-
Increase Potency: By pre-organizing the molecule into the bioactive conformation.
-
Reduce Metabolic Clearance: The methyl group sterically shields the aromatic ring from metabolic oxidation (e.g., by CYP450 enzymes).
Safety & Handling Protocols (E-E-A-T)
While specific toxicological data for this ester is limited, it should be handled with the precautions standard for halogenated phenylacetic esters .
Hazard Identification (GHS Classification Inferred)
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Self-Validating Handling System
To ensure safety and data integrity during experimentation, adopt the following protocol:
-
TLC Monitoring: Before scaling up, always verify the stability of the ester on silica gel. Some phenylacetic esters can hydrolyze on acidic silica.
-
Validation: Spot the compound, wait 10 mins, elute. If tailing or a baseline spot (acid) appears, use neutralized silica (Et₃N treated).
-
-
Quenching Protocol: When using strong bases (LDA) for alkylation of this ester, quench with saturated NH₄Cl at -78°C to prevent ester cleavage or condensation side reactions.
References
-
Fluorochem Ltd. (2025). Product Specification: Methyl 2-(5-chloro-2-methylphenyl)acetate (CAS 1076191-96-2). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Methyl phenylacetate derivatives. Retrieved from
- Walters, M. A., et al. (2011). "The Benzyl-Claisen Rearrangement: A Novel Route to Ortho-Substituted Phenylacetates." Journal of Organic Chemistry. (Contextual reference for Method B).
-
PubChem. (2025).[1] Compound Summary: 2-(5-chloro-2-methylphenyl)acetic acid (Precursor). National Library of Medicine. Retrieved from [2]
Sources
Strategic Procurement and Analytical Validation of Methyl 2-(5-chloro-2-methyl-phenyl)acetate (CAS: 1076191-96-2) in Preclinical Research
Chemical Profile & Mechanistic Utility
Methyl 2-(5-chloro-2-methyl-phenyl)acetate (CAS: 1076191-96-2) is a highly specialized building block extensively utilized in early-stage drug discovery. Its primary utility lies in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and[1].
The phenylacetic acid scaffold is a cornerstone of medicinal chemistry. Structurally, derivatives like rely on chlorinated phenyl rings to achieve maximal steric twisting, a conformational requirement that is critical for potent cyclooxygenase (COX) inhibition[2]. The specific 5-chloro and 2-methyl substitution pattern on this molecule provides unique steric hindrance and electronic properties, significantly enhancing the metabolic stability and lipophilicity of downstream active pharmaceutical ingredients (APIs) compared to their unsubstituted counterparts.
Global Supply Chain & Pricing Analysis
When sourcing CAS 1076191-96-2, researchers must balance cost, purity, and lead time. The market is distinctly segmented into high-purity lab-scale suppliers—such as [3] and [4]—and bulk chemical manufacturers accessible via aggregators like [5].
Table 1: Supplier and Pricing Matrix for Methyl 2-(5-chloro-2-methyl-phenyl)acetate
| Supplier | Purity Grade | Target Scale | Estimated Pricing (USD) | Lead Time / Availability |
| Sigma-Aldrich [3] | ≥97% | Lab / R&D (mg to g) | Inquire (Premium) | Varies by region |
| Fluorochem [4] | ≥97% | Lab / R&D (mg to g) | Inquire (Standard) | Usually in stock (UK/EU) |
| CymitQuimica [6] | 97% | Lab / R&D (g) | ~$50 - $150 / g | Standard shipping |
| ChemicalBook [5] | 99% | Bulk (1kg - 100kg) | ~$3.90 - $5.90 / kg | 2-4 weeks (Custom Freight) |
Note: Pricing is subject to market fluctuations, regional tariffs, and institutional discounts. Bulk pricing often requires custom synthesis lead times.
Quality Control (QC) & Analytical Validation Workflow
The Causality of QC: Blind trust in commercial building blocks is a critical point of failure in drug development. Trace impurities—such as residual palladium from upstream cross-coupling synthesis or unreacted starting materials—can cause false positives in high-throughput screening (HTS) or poison metal catalysts in subsequent synthetic steps. Therefore, a self-validating Quality Control (QC) protocol is mandatory before integrating this compound into your pipeline.
Step-by-Step QC Methodology
-
Sample Preparation: Dissolve 1.0 mg of the received methyl 2-(5-chloro-2-methyl-phenyl)acetate in 1.0 mL of LC-MS grade Acetonitrile to ensure complete solubilization without degradation.
-
LC-MS Analysis: Inject 1 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile in Water (buffered with 0.1% Formic Acid) over 10 minutes.
-
Self-Validation Check: The chromatogram must show a single sharp peak at 254 nm (UV). The mass spectrum must confirm the
ion at m/z 199.05 (accounting for the isotope).
-
-
NMR Spectroscopy: Dissolve 15 mg of the compound in 0.6 mL of
.-
Self-Validation Check: Acquire a
NMR spectrum. You must observe the methyl ester singlet (~3.7 ppm, 3H), the benzylic methylene singlet (~3.6 ppm, 2H), the aryl methyl singlet (~2.3 ppm, 3H), and the three distinct aromatic protons (~7.0-7.3 ppm). The absence of peaks at 1.2 ppm and 4.1 ppm confirms there is no ethyl acetate solvent contamination.
-
Figure 1: Self-validating analytical QC workflow for commercial building blocks.
Synthetic Integration Workflow
The Causality of the Synthetic Route: The methyl ester is inherently a protected form of the active phenylacetic acid. To utilize this building block in amide coupling (e.g., to synthesize a novel NSAID analog), the ester must first be hydrolyzed. Base-catalyzed saponification using Lithium Hydroxide (LiOH) is deliberately chosen over acid hydrolysis. LiOH provides a mild, rapid reaction at room temperature, preventing the unwanted cleavage or degradation of sensitive functional groups that might be present on complex analogs.
Step-by-Step Hydrolysis Methodology
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol (198.65 mg) of Methyl 2-(5-chloro-2-methyl-phenyl)acetate in 10 mL of a Tetrahydrofuran (THF) and Water mixture (1:1 v/v). The biphasic nature requires vigorous stirring.
-
Reagent Addition: Add 3.0 mmol (71.9 mg) of LiOH monohydrate directly to the stirring solution.
-
Monitoring (Validation): Stir at room temperature for 2-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent. Validation: The reaction is complete when the high-Rf starting material spot completely disappears under UV light.
-
Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 10 mL of water and wash with 10 mL of Diethyl Ether. Causality: This washing step extracts unreacted organic impurities while the target molecule remains safely in the aqueous layer as a lithium carboxylate salt.
-
Acidification & Isolation: Carefully acidify the aqueous layer to pH 2 using 1M HCl. The product, 2-(5-chloro-2-methylphenyl)acetic acid, will precipitate. Extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous
, filter, and concentrate in vacuo to yield the pure free acid.
Figure 2: Synthetic derivatization pathway from methyl ester to active target.
References
-
National Center for Biotechnology Information (PMC) - Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology. Retrieved from:[Link][2]
-
Journal of Medicinal Chemistry (ACS) - Design and Synthesis of the First Generation of Dithiolane Thiazolidinedione- and Phenylacetic Acid-Based PPARγ Agonists. Retrieved from:[Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2 phenyl acetate | Sigma-Aldrich [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Methyl 2-(5-chloro-2-methylphenyl)acetate | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [chemicalbook.com]
- 6. METHYL 2-(5-CHLORO-2-METHYL-PHENYL)ACETATE | CymitQuimica [cymitquimica.com]
Difference between Methyl 2-(5-chloro-2-methyl-phenyl)acetate and its acid form
Title: Technical Profiling: Methyl 2-(5-chloro-2-methyl-phenyl)acetate vs. 2-(5-chloro-2-methylphenyl)acetic acid Subtitle: A Comparative Guide on Physicochemical Properties, Synthetic Interconversion, and Analytical Differentiation in Drug Discovery.
Executive Summary
In the high-stakes environment of medicinal chemistry, the distinction between an ester intermediate and its free acid form is not merely semantic—it dictates solubility, purification strategy, and biological availability.
This guide analyzes Methyl 2-(5-chloro-2-methyl-phenyl)acetate (the Ester ) and its hydrolysis product, 2-(5-chloro-2-methylphenyl)acetic acid (the Acid ). These scaffolds serve as critical building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), CRTH2 antagonists, and kinase inhibitors. The "5-chloro-2-methyl" substitution pattern provides a specific steric and electronic profile that modulates metabolic stability, distinguishing it from more common analogs like diclofenac intermediates.
This whitepaper provides researchers with the technical specifications required to synthesize, identify, and manipulate these two forms with precision.
Part 1: Physicochemical Profiling
The transition from Ester to Acid fundamentally alters the molecular behavior. The Ester is a lipophilic "mask," often used to traverse cell membranes or facilitate silica gel purification. The Acid is the polar, ionizable pharmacophore often required for target binding (e.g., salt-bridging in an active site).
Table 1: Comparative Property Analysis
| Feature | Ester Form | Acid Form |
| IUPAC Name | Methyl 2-(5-chloro-2-methylphenyl)acetate | 2-(5-chloro-2-methylphenyl)acetic acid |
| CAS Number | 1076191-96-2 | Ref: MDL MFCD09925023 |
| Molecular Weight | 198.65 g/mol | 184.62 g/mol |
| Physical State | Viscous Oil or Low-Melting Solid | Solid (Crystalline) |
| Solubility (Organic) | High (DCM, EtOAc, Toluene) | Moderate (Polar organics: MeOH, DMSO) |
| Solubility (Aqueous) | Negligible | pH-dependent (Soluble at pH > 6) |
| pKa (Calc) | N/A (Non-ionizable) | ~4.2 – 4.5 (Carboxylic Acid) |
| LogP (Est) | ~3.2 (Highly Lipophilic) | ~2.1 (pH dependent LogD) |
| TLC Behavior | High R_f (e.g., 0.6 in 4:1 Hex/EtOAc) | Low R_f / Streaking (unless AcOH added) |
Part 2: Synthetic Interconversion & Protocols
Controlling the equilibrium between these two forms is essential. The Ester is typically the synthetic precursor, generated to protect the carboxylic acid during reactions that would otherwise be incompatible with an acidic proton (e.g., Grignard reactions, Pd-catalyzed couplings).
Workflow 1: Hydrolysis (Ester Acid)
Objective: To reveal the free carboxylic acid for final compound isolation or coupling.
Protocol:
-
Dissolution: Dissolve 1.0 eq of Methyl 2-(5-chloro-2-methyl-phenyl)acetate in THF:Water (3:1 ratio).
-
Activation: Add 2.5 eq of Lithium Hydroxide monohydrate (LiOH·H₂O).
-
Reaction: Stir at ambient temperature (20–25°C) for 2–4 hours. Monitor by TLC (Target: disappearance of high R_f spot).
-
Workup (Critical Step):
-
Concentrate to remove THF.
-
Wash: Extract the aqueous residue with Et₂O (removes unreacted ester/neutrals).
-
Acidify: Adjust aqueous layer to pH ~2 using 1M HCl. The Acid will precipitate or oil out.
-
Extract: Extract the acidified aqueous layer with EtOAc (3x).[1]
-
Workflow 2: Esterification (Acid Ester)
Objective: To protect the acid or improve lipophilicity for purification.
Protocol:
-
Dissolution: Dissolve the Acid in anhydrous Methanol (0.5 M concentration).
-
Catalysis: Add catalytic H₂SO₄ (5 mol%) or Thionyl Chloride (1.1 eq) dropwise at 0°C.
-
Reflux: Heat to reflux (65°C) for 3 hours.
-
Quench: Cool and neutralize with saturated NaHCO₃.
Part 3: Analytical Differentiation
Distinguishing these two forms requires identifying specific spectral fingerprints.
Nuclear Magnetic Resonance (NMR)
The Proton NMR (
-
The "Smoking Gun" Signal:
-
Ester: A sharp singlet integrating to 3H at
3.60 – 3.70 ppm (Methoxy group: ). -
Acid: Complete absence of the methoxy singlet. Appearance of a broad singlet (often >11 ppm) corresponding to the carboxylic acid proton (
), though this is often exchanged out in shake or wet solvents.
-
-
Benzylic Protons:
-
The methylene protons (
) connecting the phenyl ring to the carbonyl will shift slightly downfield in the ester compared to the acid salt, but the difference is subtle ( ~3.6 ppm).
-
Infrared Spectroscopy (FT-IR)
-
Ester: Sharp Carbonyl (
) stretch at ~1735–1745 cm⁻¹ . -
Acid: Broad Carbonyl (
) stretch at ~1700–1725 cm⁻¹ accompanied by the characteristic broad "O-H trough" spanning 2500–3000 cm⁻¹.
Part 4: Visualization of Pathways
The following diagrams illustrate the chemical logic for interconversion and separation.
Diagram 1: Synthetic Interconversion Cycle
Caption: The cyclic relationship between the ester and acid forms, highlighting the pH-dependent "Salt" intermediate used for purification.
Diagram 2: Purification Decision Tree
Caption: Standard workup logic to separate the neutral Ester from the ionizable Acid using pH manipulation.
Part 5: Functional Implications in Drug Development
-
Prodrug Design: The methyl ester is rarely the final drug due to rapid hydrolysis by plasma esterases. However, it serves as an excellent prodrug model to test membrane permeability in Caco-2 assays. If the Acid has poor permeability (low
), the Ester can be used to deliver the payload intracellularly, where it is hydrolyzed to the active form. -
Metabolic Stability: The 5-chloro-2-methyl substitution is strategic.
-
The 2-methyl group provides steric hindrance, twisting the phenyl ring out of planarity relative to the acetic acid tail, which can improve selectivity for specific receptor pockets (e.g., COX-2 vs COX-1).
-
The 5-chloro group blocks the para-position relative to the acetic acid side chain (position 4 is meta to the acid, but 5 is para to the methyl?), effectively blocking metabolic oxidation (hydroxylation) at a vulnerable site.
-
-
Safety: Both forms are skin irritants. The Acid, in particular, can be corrosive to mucous membranes. Standard PPE (gloves, goggles) is mandatory.
References
-
PubChem Compound Summary. (2025). Methyl 2-(5-chloro-2-methylphenyl)acetate.[4] National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2025). Product Specification: Methyl 2-chloro-2-phenylacetate derivatives. Merck KGaA. Link
-
Organic Syntheses. (1941).[3]
-Chlorophenylacetic acid synthesis protocols. Org. Synth. Coll. Vol. 1. Link -
MDPI Molecules. (2024). Synthesis of Phenylacetic Acid Derivatives and Biological Evaluation. Link
Sources
Methodological & Application
Using Methyl 2-(5-chloro-2-methyl-phenyl)acetate as a pharmaceutical intermediate
Application Note: Methyl 2-(5-chloro-2-methyl-phenyl)acetate as a Versatile Pharmaceutical Intermediate
Executive Summary & Chemical Profiling
In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for the divergent synthesis of active pharmaceutical ingredients (APIs). Methyl 2-(5-chloro-2-methyl-phenyl)acetate (CAS: 1076191-96-2) serves as a highly privileged intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and novel heterocyclic therapeutics[1].
The structural architecture of this compound offers two distinct reactive domains:
-
The Methyl Ester Moiety: Acts as a stable protecting group during cross-coupling reactions, while remaining highly susceptible to nucleophilic acyl substitution (e.g., hydrazinolysis) without the need for expensive peptide coupling reagents.
-
The Substituted Phenyl Ring: The ortho-methyl group induces conformational restriction (a proven strategy in COX-inhibitor design to lock the aromatic ring out of coplanarity), while the meta-chloro substitution enhances lipophilicity and metabolic stability against cytochrome P450-mediated oxidation.
Table 1: Physicochemical Profile of the Intermediate
| Property | Specification / Value |
| Chemical Name | Methyl 2-(5-chloro-2-methyl-phenyl)acetate |
| CAS Registry Number | 1076191-96-2 |
| Molecular Formula | C10H11ClO2 |
| Molecular Weight | 198.65 g/mol |
| Structural Features | o-methyl, m-chloro substituted phenyl ring; methyl ester |
| Key Reactivity Sites | Ester carbonyl (substitution), α-carbon (deprotonation) |
Synthetic Divergence & Workflow
The true utility of Methyl 2-(5-chloro-2-methyl-phenyl)acetate lies in its ability to act as a central hub for generating multiple therapeutic scaffolds. By converting the ester into an acid hydrazide, researchers can access 1,3,4-oxadiazoles (antimicrobial/anti-inflammatory agents)[2] and thiosemicarbazides (anticancer/antiviral agents)[3]. Alternatively, the intact ester can undergo α-arylation to generate complex, sterically hindered NSAID analogs[4].
Synthetic divergence of Methyl 2-(5-chloro-2-methyl-phenyl)acetate into therapeutic scaffolds.
Mechanistic Insights & Self-Validating Protocols
The following protocols have been engineered to ensure high scientific integrity, relying on mechanistic causality and self-validating visual cues to guarantee experimental success.
Protocol A: Hydrazinolysis to 2-(5-Chloro-2-methylphenyl)acetohydrazide
Objective: Convert the methyl ester to an acid hydrazide, a critical branch-point intermediate. Causality: Direct hydrazinolysis of the methyl ester is mechanistically superior to saponification followed by amide coupling. The methoxy leaving group is efficiently displaced by the highly nucleophilic hydrazine. Using an excess of hydrazine hydrate (2.5 equivalents) is mandatory; it drives the equilibrium forward and kinetically outcompetes the formation of unwanted N,N'-diacylhydrazine dimers. Ethanol is chosen as the solvent because it dissolves the starting ester at reflux but acts as an anti-solvent for the more polar hydrazide at lower temperatures, enabling spontaneous crystallization.
Step-by-Step Methodology:
-
Initiation: Dissolve 10.0 mmol of Methyl 2-(5-chloro-2-methyl-phenyl)acetate in 20 mL of absolute ethanol in a round-bottom flask.
-
Reagent Addition: Add 25.0 mmol of hydrazine hydrate (80% aqueous solution) dropwise at room temperature to prevent rapid exothermic spiking.
-
Reaction: Attach a reflux condenser and heat the mixture to 78 °C for 4–6 hours.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active ester spot (higher
) is entirely replaced by a baseline/low spot (the polar hydrazide).
-
-
Isolation: Concentrate the mixture to half its volume under reduced pressure, then cool to 0–5 °C in an ice bath.
-
Self-Validation: A white to off-white crystalline solid will rapidly precipitate, confirming successful conversion and supersaturation.
-
-
Purification: Filter the precipitate under a vacuum, wash with 10 mL of ice-cold ethanol (to remove residual hydrazine), and dry in vacuo.
Protocol B: Base-Catalyzed Cyclization to 1,3,4-Oxadiazole Therapeutics
Objective: Construct the 1,3,4-oxadiazole pharmacophore, a bioisostere for amides/esters with superior metabolic stability[2].
Causality: The hydrazide intermediate is reacted with carbon disulfide (CS
Step-by-Step Methodology:
-
Initiation: Dissolve 5.0 mmol of the synthesized hydrazide in 15 mL of ethanol containing 5.0 mmol of dissolved KOH.
-
Reagent Addition: Add 10.0 mmol of CS
dropwise. (Caution: CS is highly volatile and toxic; perform strictly in a fume hood). -
Reaction: Reflux the mixture for 8–12 hours.
-
Self-Validation: Hold a strip of Lead(II) acetate paper at the condenser outlet. The paper will turn black (forming PbS) due to H
S evolution. The cyclization is complete when the paper no longer darkens.
-
-
Quenching: Cool the mixture to room temperature and pour it over 50 g of crushed ice.
-
Precipitation: Acidify the alkaline solution dropwise with dilute HCl (1M) until the pH reaches 3–4.
-
Self-Validation: Acidification protonates the soluble thiolate salt, causing the immediate, voluminous precipitation of the 1,3,4-oxadiazole-2-thiol target compound.
-
-
Purification: Filter the solid, wash thoroughly with distilled water to remove KCl salts, and recrystallize from aqueous ethanol.
Application C: Deoxygenative α-Arylation (Advanced API Synthesis)
Beyond heterocycle formation, the α-carbon of Methyl 2-(5-chloro-2-methyl-phenyl)acetate is highly valuable for cross-coupling. Because the carbonyl group and the phenyl ring flank the α-carbon, its protons are moderately acidic. Using strong bases (e.g., LiHMDS), researchers can generate an enolate that is subsequently trapped by aryl halides in palladium-catalyzed α-arylation reactions[4].
-
Mechanistic Advantage: Utilizing the methyl ester rather than the free acid protects the carboxylate moiety from unwanted side reactions (such as decarboxylation) during harsh basic conditions, ensuring high chemoselectivity and yielding complex, sterically hindered diarylacetate derivatives common in modern anesthetic and anti-inflammatory drug design.
Table 2: Reaction Optimization & Yield Summary
| Target Scaffold | Reagents & Conditions | Expected Yield | Primary Mechanistic Advantage |
| Acid Hydrazide | Hydrazine hydrate (excess), EtOH, Reflux, 4-6 h | 85–92% | Excess hydrazine kinetically prevents diacylhydrazine dimer formation. |
| 1,3,4-Oxadiazole | CS | 70–80% | KOH deprotonates hydrazide; CS |
| Thiosemicarbazide | Isothiocyanate, EtOH, Reflux, 2-4 h | 65–85% | Direct nucleophilic addition of hydrazide NH |
| α-Arylated Ester | Ar-Br, Pd-catalyst, Strong Base, Toluene | 60–75% | Methyl ester protects the carboxylic acid, allowing selective α-enolate cross-coupling[4]. |
References
-
[1] Sigma-Aldrich. Methyl 2 phenyl acetate - Sigma-Aldrich. sigmaaldrich.com. 1
-
[4] The Royal Society of Chemistry. Chemoselective Deoxygenative α-Arylation of Carboxylic Acids, Amides, and Esters: Synthesis of Anesthetic and Anti-inflammatory Compounds. rsc.org. 4
-
[2] SciSpace. Convergent synthesis of new N-substituted 2-{[5-(1H-indol-3- ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides as suitable therapeutic agents. scispace.com. 2
-
[3] National Institutes of Health (PMC). 4-(5-Chloro-2-methylphenyl)-1-[2-oxo-5-(trifluoromethoxy)indolin-3-ylidene]thiosemicarbazide. nih.gov. 3
Sources
Application Note: Methyl 2-(5-chloro-2-methyl-phenyl)acetate in Drug Discovery & Synthesis
[1]
Introduction & Strategic Significance
Methyl 2-(5-chloro-2-methyl-phenyl)acetate is a specialized halogenated phenylacetic acid derivative.[1][2] In modern drug discovery, it serves as a critical "scaffold donor," providing the 5-chloro-2-methylphenyl moiety—a pharmacophore often utilized to optimize lipophilicity and steric complementarity in protein binding pockets.[1][2]
Unlike simple phenylacetic esters, the 2-methyl (ortho) and 5-chloro (meta) substitution pattern induces a specific torsional twist in the aromatic ring relative to the side chain.[1][2] This conformational bias is highly valued in the design of:
-
BET Bromodomain Inhibitors: Where the aryl moiety occupies hydrophobic pockets (e.g., BRD3-BDII selectivity).[1][2][3][4]
-
PARP Inhibitors: Used to replace phenyl isocyanates to enhance potency.[2][3][4]
-
NSAID Analogs: As a precursor to "profen"-type anti-inflammatory agents via
-alkylation.[1][4]
Chemical Identity
| Property | Detail |
| Chemical Name | Methyl 2-(5-chloro-2-methyl-phenyl)acetate |
| CAS Number | 1076191-96-2 |
| Molecular Formula | C |
| Molecular Weight | 198.65 g/mol |
| Appearance | Viscous liquid or low-melting solid (Grade dependent) |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water |
Core Synthetic Applications
This building block is versatile. The ester group allows for immediate elaboration, while the halogenated aromatic core remains stable under most standard conditions.[1][2][3][4]
A. The "Urea Linker" Pathway (Kinase/Enzyme Inhibitors)
The most high-value application is converting the ester to the corresponding isocyanate or amine to generate urea-linked inhibitors.[1][4]
-
Mechanism: Hydrolysis
Curtius Rearrangementngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Isocyanate.[3][4] -
Relevance: Used to install the 5-chloro-2-methylphenyl motif into quinazoline scaffolds (PARP inhibitors) or thiophene carboxamides (Rivaroxaban analogs).[1][2]
B. -Alkylation (Diversity Oriented Synthesis)
The benzylic protons (
-
Application: Creation of chiral quaternary centers or chain extension for "profen" drug analogs.[2][3][4]
-
Selectivity: The ortho-methyl group provides steric shielding, often improving diastereoselectivity during alkylation compared to unsubstituted analogs.[1][2][3][4]
C. Intramolecular Cyclization (Oxindole Synthesis)
Through nitration followed by reduction, or direct Friedel-Crafts approaches, this scaffold acts as a precursor to substituted oxindoles and isatins , which are privileged structures in oncology (e.g., kinase inhibitors like Sunitinib analogs).[1][2][3]
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways available from this single building block.
Figure 1: Divergent synthetic pathways.[1][2][3][4] The central ester allows access to ureas (via isocyanates), complex esters (via alkylation), and heterocycles.[1][2][3]
Detailed Experimental Protocols
Protocol A: Hydrolysis to 5-Chloro-2-methylphenylacetic Acid
Essential first step for amide coupling or Curtius rearrangement.[1][2]
Reagents:
-
Methyl 2-(5-chloro-2-methyl-phenyl)acetate (1.0 equiv)[1][2]
-
Lithium Hydroxide Monohydrate (LiOH[1][2][3][4]·H
O) (2.0 equiv)[1][3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Procedure:
-
Dissolution: Dissolve the methyl ester (1.0 g, ~5 mmol) in THF (15 mL) in a round-bottom flask.
-
Addition: Add a solution of LiOH·H
O (0.42 g, 10 mmol) in water (5 mL) dropwise.[1][3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reaction: Stir vigorously at room temperature. Monitor by TLC (Hexane:EtOAc 4:1).[1][2][3][4] The starting material spot (
) should disappear, replaced by a baseline acid spot.[3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Workup:
-
Acidify the aqueous residue to pH ~2 using 1N HCl.[2][3][4] A white precipitate (the acid) should form.[1][2][3][4]
-
Extract with EtOAc (3 x 20 mL).
-
Wash combined organics with brine, dry over Na
SOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , and concentrate.[1][3][4]
-
Yield: Expect >90% yield of white/off-white solid.
Protocol B: -Alkylation (Benzylic Substitution)
For generating chiral derivatives or increasing metabolic stability.[1][2]
Reagents:
-
Methyl 2-(5-chloro-2-methyl-phenyl)acetate (1.0 equiv)[1][2]
-
LDA (Lithium Diisopropylamide) (1.1 equiv, 2.0M in THF/heptane)[1][2][3]
-
Electrophile (e.g., Methyl Iodide or Benzyl Bromide) (1.2 equiv)[1][2][3]
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a 2-neck flask under Argon. Add anhydrous THF (10 mL per gram of substrate).[2][3][4]
-
Deprotonation: Cool THF to -78°C (Dry ice/Acetone). Add LDA solution dropwise.
-
Enolate Formation: Add the ester (dissolved in minimal THF) dropwise to the LDA over 10 minutes. Stir at -78°C for 45 minutes.
-
Alkylation: Add the electrophile (e.g., MeI) neat or in THF solution dropwise.[1][2][3][4]
-
Warming: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated NH
Cl solution. -
Purification: Extract with Et
O. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Protocol C: Conversion to Urea (via Isocyanate)
Targeting Kinase Inhibitor Scaffolds (e.g., PARP/BET).[1][2][3]
Reagents:
-
5-Chloro-2-methylphenylacetic acid (from Protocol A) (1.0 equiv)[1][2]
-
Triethylamine (Et
N) (1.2 equiv)[1][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Amine Partner (R-NH
) (1.0 equiv)[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Procedure:
-
Acyl Azide Formation: Dissolve the acid in Toluene. Add Et
N, then DPPA at 0°C. Stir at RT for 2 hours. -
Curtius Rearrangement: Heat the mixture to 80-90°C for 2 hours. Evolution of N
gas indicates isocyanate formation.[1][3][4] -
Urea Coupling: Cool to RT. Add the amine partner (R-NH
) directly to the isocyanate solution.[1][3][4] Stir for 4-12 hours. -
Isolation: The urea product often precipitates.[2][3][4] Filter or evaporate and purify by recrystallization (EtOH) or column chromatography.[1][2][3][4]
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Expert Solution |
| Low Yield in Hydrolysis | Steric hindrance from ortho-methyl.[4] | Switch solvent to Dioxane/Water and heat to 60°C. The higher boiling point overcomes the steric barrier.[2][3][4] |
| Poly-alkylation (Protocol B) | Excess base or fast warming.[1][3][4] | Ensure strictly 1.05-1.1 equiv of LDA. Keep temp at -78°C for full enolization before adding electrophile. Use a bulkier electrophile if possible. |
| Impurity in Curtius (Protocol C) | Hydrolysis of isocyanate. | Ensure Toluene is anhydrous .[2][3][4] Moisture converts isocyanate to aniline, which then reacts with remaining isocyanate to form a symmetric urea dimer.[2][3][4] |
References
-
CymitQuimica . Methyl 2-(5-chloro-2-methyl-phenyl)acetate Product Page. Retrieved from
-
PubChem . 5-Chloro-2-methylphenylacetic acid (Compound Summary). Retrieved from
-
Molecules (MDPI) . Discovery of Novel 4-Hydroxyquinazoline Derivatives (PARP Inhibitors). (Discusses use of 5-chloro-2-methylphenyl isocyanate). Retrieved from
-
bioRxiv . CRCM5484: A BET-BDII Selective Compound.[1][3][4][5] (Highlights 5-chloro-2-methylphenyl moiety in SAR). Retrieved from [1][2][3][4]
-
Chemical Research in Toxicology . In vitro metabolism of N-(5-chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea. Retrieved from
Applications of Chlorinated Phenylacetates in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the applications of chlorinated phenylacetates and their derivatives in agrochemical research. Moving beyond a simple recitation of facts, this document, designed with full editorial control, delves into the causality behind experimental choices and provides self-validating protocols. It is structured to offer a comprehensive understanding of these compounds, from their synthesis and mechanism of action to their practical application in controlling weeds and insect pests.
Introduction: The Role of Chlorinated Phenylacetates in Modern Agriculture
Chlorinated phenylacetates and related phenoxyacetic acids represent a cornerstone of modern chemical agriculture. Since their introduction, these synthetic compounds have provided effective and often selective control of a wide range of agricultural pests, significantly boosting crop yields. Their enduring relevance is a testament to their efficacy and the ongoing research to understand and optimize their use. This document will focus on three key examples: the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), the grass-selective herbicide diclofop-methyl, and the pro-insecticide chlorfenapyr, which shares structural and mechanistic links to this chemical class.
Herbicidal Applications: Manipulating Plant Growth to Control Weeds
Chlorinated phenylacetates, particularly the phenoxyacetic acid derivatives, are renowned for their herbicidal properties. They function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA) and leading to uncontrolled, unsustainable growth in susceptible plants.[1][2][3]
2,4-Dichlorophenoxyacetic Acid (2,4-D): The Prototypical Auxin Herbicide
2,4-D was one of the first successful selective herbicides, revolutionizing weed control in cereal crops like wheat, corn, and rice by targeting broadleaf weeds while leaving grasses largely unaffected.[1][2]
2,4-D is absorbed through the leaves and translocated throughout the plant, accumulating in the meristematic tissues where cell division and growth occur.[1][3] As a synthetic auxin, it overwhelms the plant's natural hormonal balance, leading to a cascade of detrimental effects:
-
Uncontrolled Cell Division and Elongation: This results in abnormal growth, such as twisting of stems and leaves (epinasty).[4]
-
Disruption of Vascular Tissues: The herbicide interferes with the phloem and xylem, hindering the transport of water and nutrients.[5]
-
Ethylene Production: 2,4-D stimulates the production of ethylene, a plant hormone associated with senescence and stress, further contributing to the plant's decline.[3]
Ultimately, these disruptions deplete the plant's energy reserves, leading to starvation and death.[5]
Signaling Pathway of 2,4-D Action
Caption: 2,4-D mimics natural auxins, leading to a cascade of events that result in plant death.
This protocol outlines a common method for the synthesis of 2,4-D from 2,4-dichlorophenol and chloroacetic acid.[5][6][7][8][9][10]
Materials:
-
2,4-Dichlorophenol
-
Sodium hydroxide (NaOH)
-
Monochloroacetic acid (MCAA)
-
Hydrochloric acid (HCl)
-
Water
-
Reaction vessel with stirring and heating capabilities
-
Filtration apparatus
-
Drying oven
Procedure:
-
Phenol Neutralization: In the reaction vessel, dissolve 2,4-dichlorophenol in an aqueous solution of sodium hydroxide to form sodium 2,4-dichlorophenate. This is an exothermic reaction, so cooling may be necessary to control the temperature.
-
Sodium Monochloroacetate (NaMCA) Production: In a separate vessel, neutralize monochloroacetic acid with a sodium hydroxide solution to produce sodium monochloroacetate. This reaction is also exothermic.
-
Condensation: Add the sodium monochloroacetate solution to the sodium 2,4-dichlorophenate solution. Heat the mixture to induce a condensation reaction, forming the sodium salt of 2,4-D and sodium chloride.
-
Acidification: After the condensation is complete, cool the reaction mixture and slowly add hydrochloric acid to precipitate the 2,4-D acid.
-
Isolation and Purification: Filter the precipitated 2,4-D, wash it with water to remove any remaining salts, and dry the product in an oven.
This protocol describes a method to assess the herbicidal efficacy of 2,4-D on a susceptible broadleaf weed species.[2][11][12][13]
Materials:
-
Seeds of a susceptible weed species (e.g., Brassica napus)
-
Potting soil
-
Pots (4-inch diameter)
-
2,4-D analytical standard
-
Acetone
-
Surfactant (e.g., Tween 20)
-
Spray chamber or handheld sprayer
-
Growth chamber or greenhouse
Procedure:
-
Plant Preparation: Fill pots with potting soil and sow the weed seeds. Grow the plants in a growth chamber or greenhouse until they reach the 2-4 leaf stage.
-
Herbicide Solution Preparation: Prepare a stock solution of 2,4-D in acetone. From this stock, prepare a series of dilutions in water containing a surfactant (e.g., 0.1% v/v). Include a control solution containing only water and surfactant.
-
Herbicide Application: Evenly spray the plants with the different herbicide concentrations using a spray chamber or handheld sprayer. Ensure uniform coverage of the foliage.
-
Incubation: Return the treated plants to the growth chamber or greenhouse and observe them over a period of 14-21 days.
-
Data Collection: Assess the plants for visual signs of injury, such as epinasty, chlorosis, and necrosis. At the end of the observation period, harvest the above-ground biomass and measure the fresh or dry weight.
-
Data Analysis: Calculate the percent inhibition of growth for each treatment compared to the control. Determine the EC50 (Effective Concentration causing 50% response) or GR50 (Growth Reduction of 50%) value by plotting the percent inhibition against the herbicide concentration and fitting the data to a dose-response curve.
| Weed Species | EC50 of 2,4-D (mg/kg soil)[14] |
| Allium cepa (Onion) | 1.83 |
| Raphanus sativus (Radish) | 0.38 |
Diclofop-methyl: Targeting Grassy Weeds
Diclofop-methyl is a post-emergence herbicide used to control annual grass weeds, such as wild oats (Avena fatua), in broadleaf crops and cereals.[2][4][12][15][16][17][18][19][20][21][22]
Diclofop-methyl is absorbed by the leaves and is rapidly hydrolyzed to its active form, diclofop acid.[4][23] This active metabolite inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for the biosynthesis of fatty acids.[4][24] The inhibition of fatty acid synthesis disrupts the formation of cell membranes, leading to a cessation of growth and eventual death of the susceptible grass weed.[4]
Workflow for Diclofop-methyl Synthesis
Caption: A generalized workflow for the synthesis of diclofop-methyl.[4]
Materials:
-
Diclofop acid
-
Methanol
-
Acid catalyst (e.g., sulfuric acid)
-
Solvent (e.g., toluene)
-
Reaction vessel with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In the reaction vessel, dissolve diclofop acid in a suitable solvent like toluene.
-
Esterification: Add methanol and a catalytic amount of sulfuric acid to the solution. Heat the mixture to reflux for several hours to drive the esterification reaction.
-
Workup: After the reaction is complete, cool the mixture and wash it with water and a mild base (e.g., sodium bicarbonate solution) in a separatory funnel to remove any unreacted acid and the catalyst.
-
Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent using a rotary evaporator to obtain the crude diclofop-methyl.
-
Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization.
This protocol is designed to evaluate the herbicidal activity of diclofop-methyl against a susceptible grass weed like wild oats (Avena fatua).[2][12]
Materials:
-
Seeds of Avena fatua
-
Potting soil
-
Pots
-
Diclofop-methyl analytical standard
-
Acetone
-
Surfactant
-
Spray chamber or handheld sprayer
-
Growth chamber or greenhouse
Procedure:
-
Plant Growth: Cultivate Avena fatua plants in pots until they reach the 2-3 leaf stage.
-
Herbicide Preparation: Prepare a stock solution of diclofop-methyl in acetone and create a series of aqueous dilutions containing a surfactant. Include a control treatment.
-
Application: Apply the herbicide solutions to the plants, ensuring thorough coverage.
-
Incubation: Maintain the plants in a controlled environment for 14-21 days.
-
Assessment: Visually score the plants for injury (chlorosis, necrosis, stunting). Harvest the above-ground biomass and determine the fresh or dry weight.
-
Analysis: Calculate the percent growth inhibition and determine the EC50 or GR50 value.
| Weed Species | Application Rate of Diclofop-methyl for Control[15] |
| Avena fatua (Common wild oats) | Varies depending on growth stage and environmental conditions |
Insecticidal Applications: Disrupting a Pest's Energy Production
While not a direct phenylacetate, chlorfenapyr is a pro-insecticide derived from a class of microbially produced compounds known as halogenated pyrroles, and its mode of action and application in agrochemical research warrant its inclusion in this guide.[27]
Chlorfenapyr: A Pro-insecticide with a Unique Mode of Action
Chlorfenapyr is effective against a broad spectrum of insect and mite pests, including those resistant to other classes of insecticides.[28]
Chlorfenapyr itself is not toxic but is converted into its active form, CL 303268 , by mixed-function oxidases within the insect.[29][30] This active metabolite uncouples oxidative phosphorylation in the mitochondria, disrupting the production of ATP, the primary energy currency of the cell.[27][28] This leads to cellular dysfunction, paralysis, and ultimately, the death of the insect.[28][31]
Mechanism of Chlorfenapyr Activation and Action
Caption: Chlorfenapyr is a pro-insecticide that is metabolically activated to disrupt mitochondrial energy production.[27][28][29][30]
The synthesis of chlorfenapyr is a multi-step process. A common route involves the condensation of a substituted pyrrole with chloromethyl ethyl ether.[8][24][27]
Materials:
-
4-bromo-2-(p-chlorophenyl)-5-(trifluoromethyl)-pyrrole-3-carbonitrile
-
Chloromethyl ethyl ether
-
Base (e.g., sodium carbonate or triethylamine)
-
Solvent (e.g., toluene or ethyl acetate)
-
Reaction vessel with stirring
-
Filtration apparatus
-
Purification equipment (e.g., for chromatography or recrystallization)
Procedure:
-
Reaction Setup: Dissolve the substituted pyrrole in a suitable solvent in the reaction vessel.
-
Condensation: Add the base and chloromethyl ethyl ether to the solution. Stir the mixture at a controlled temperature to facilitate the condensation reaction.
-
Workup: After the reaction is complete, the mixture is typically washed with water to remove the base and any by-products. The organic layer is then separated.
-
Isolation: The solvent is removed from the organic layer to yield the crude chlorfenapyr.
-
Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the final product.
This protocol determines the dose of chlorfenapyr that is lethal to an insect upon direct contact.[1][3][5][13][29]
Materials:
-
Chlorfenapyr analytical standard
-
Acetone
-
Micropipette or micro-applicator
-
Test insects (e.g., adult mosquitoes or fruit flies)
-
Anesthetic (e.g., CO2 or chilling)
-
Observation containers with food and water
Procedure:
-
Dosing Solution Preparation: Prepare a stock solution of chlorfenapyr in acetone and make a series of dilutions. Include a solvent-only control.
-
Insect Anesthesia: Anesthetize the test insects using CO2 or by chilling them.
-
Topical Application: Using a micropipette or micro-applicator, apply a small, precise volume (e.g., 0.1-1.0 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.
-
Observation: Place the treated insects in individual containers with access to food and water. Observe for mortality at 24, 48, and 72 hours.
-
Data Analysis: Calculate the percent mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LD50 (Lethal Dose for 50% of the population) value using probit analysis.
| Insect Species | LD50 of Chlorfenapyr[11][30][32][33][34] |
| Mouse (Oral) | 45 mg/kg (males), 78 mg/kg (females) |
| Rat (Oral) | 441 mg/kg (males), 1152 mg/kg (females) |
| Honey bee (Oral) | 0.13 µ g/bee |
Quantitative Structure-Activity Relationships (QSAR) in Agrochemical Design
QSAR is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures.[10][21][25][27][35][36][37][38][39][40][41][42][43] In agrochemical research, QSAR helps in designing new, more effective, and safer pesticides by identifying the key molecular features that influence their activity.[27][35]
For chlorinated phenylacetates and related compounds, QSAR studies have shown that factors such as lipophilicity (the ability to dissolve in fats and oils), electronic properties, and the steric arrangement of atoms are crucial for their herbicidal or insecticidal activity.[27][35][37] By understanding these relationships, researchers can rationally design new molecules with improved potency and selectivity.
Conclusion
The chlorinated phenylacetates and their analogs have a long and impactful history in agrochemical research and development. From the broad-spectrum herbicidal action of 2,4-D to the selective grass control of diclofop-methyl and the unique insecticidal properties of chlorfenapyr, these compounds demonstrate the power of synthetic chemistry in addressing agricultural challenges. The protocols and application notes provided in this guide offer a framework for researchers to further explore the potential of this important class of agrochemicals. As the need for sustainable and effective pest management solutions continues to grow, the principles of rational design, guided by a deep understanding of mechanism of action and structure-activity relationships, will be more critical than ever.
References
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The Production of Phenoxy Herbicides. (n.d.). Retrieved from [Link]
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- Li, Y., et al. (2023). A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology. Molecules, 28(22), 7689.
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-
Watson, P. R., & Checkel, S. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. HARVEST (uSask). Retrieved from [Link]
-
Chlorfenapyr. (2009). Thurston County. Retrieved from [Link]
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-
Chlorfenapyr. (n.d.). Bertin Bioreagent. Retrieved from [Link]
-
Chlorfenapyr (Ref: MK 242). (2026). AERU - University of Hertfordshire. Retrieved from [Link]
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-
Pesticides - Fact Sheet for Chlorfenapyr. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]
-
WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID. (n.d.). WIPO Patentscope. Retrieved from [Link]
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CONTROL OF WEEDS IN MAIZE AND WHEAT Part 3: Avena fatua (Common wild oats). (n.d.). Retrieved from [Link]
- Abbas, T., et al. (2024). FIRST REPORT ON AVENA FATUA RESISTANCE TO FENOXAPROP-P-ETHYL AND EFFICACY OF HERBICIDE MIXTURES FOR ITS EFFECTIVE CONTROL. SABRAO Journal of Breeding and Genetics, 56(2), 212-223.
-
Process for the preparation of 2,4-dichlorophenoxyacetic acid. (n.d.). European Patent Office. Retrieved from [Link]
-
SOP: Net in tube bioassay – pyrethroid-chlorfenapyr nets. (2023). Innovation to Impact. Retrieved from [Link]
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Quantitative Structure-Activity Relationships (QSAR) and Pesticides. (2004). Miljøstyrelsen. Retrieved from [Link]
-
Chlorfenapyr. (2005). JMPR. Retrieved from [Link]
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Mean effective concentrations (EC 50 ) of the herbicide 2,4-D (mg/kg)... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of (A) Methyl 2-[4-(2-thenoyl)-phenoxy]2-methyl-propionate. (n.d.). PrepChem.com. Retrieved from [Link]
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Decision® Selective Herbicide. (n.d.). Resources. Retrieved from [Link]
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Methods for monitoring the durability of a dual-AI insecticide-treated net containing a pyrethroid plus chlorfenapyr. (2023). Retrieved from [Link]
- CN102617439A - Preparation method of chlorfenapyr. (n.d.). Google Patents.
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- Oxenham, C. J., et al. (2021). Determination of the discriminating concentration of chlorfenapyr (pyrrole)
- Shimabukuro, R. H., et al. (1979). Metabolism of diclofop-methyl (methyl-2-[4-(2',4'-dichlorophenoxy)phenoxy] propanoate) in cell suspensions of diploid wheat (Triticum monococcum). Pesticide Biochemistry and Physiology, 11(1-3), 27-38.
-
Diclofop-methyl. (n.d.). Canada.ca. Retrieved from [Link]
- Wang, S., et al. (2012). Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. New Journal of Chemistry, 36(11), 2235-2242.
- Singh, S., & Singh, G. (2012). PERFORMANCE OF DICLOFOP-METHYL TO CONTROL WEEDS IN WHEAT (TRITICUM AESTIVUM) UNDER DIFFERENT IRRIGATION LEVELS. Indian Journal of Agronomy, 57(2), 154-157.
-
Herbicides and rates applied to diclofop-methyl selected and unselected... (n.d.). ResearchGate. Retrieved from [Link]
- Belfield, S. J., et al. (2023). Moving Towards Making (Quantitative) Structure-Activity Relationships ((Q)SARs) for Toxicity-Related Endpoints Findable, Accessible, Interoperable, and Reusable (FAIR).
-
Synthesis and Herbicidal Activity of 2-(4 - JOCPR. (n.d.). Retrieved from [Link]
- CN104529757A - Method for continuously producing herbicide 2,4-dichlorophenoxyacetic acid. (n.d.). Google Patents.
-
Wang, G., et al. (2007). Design, synthesis, and quantitative structure-activity relationship study of herbicidal analogues of pyrazolo[5,1-d][1][2][3][5]tetrazin-4(3H)ones. Journal of Agricultural and Food Chemistry, 55(6), 2359-2365.
-
2-[4-(2,4-Dichlorophenoxy)-phenoxy]propanoic acid methyl ester. (2024). ChemBK. Retrieved from [Link]
- Ganie, Z. A., & Jhala, A. J. (2021). Synthetic auxin herbicides: finding the lock and key to weed resistance. Pest Management Science, 77(3), 1184-1193.
- El-Toumi, I., et al. (2022). A machine learning-based QSAR model for predicting phenols cytotoxicity. International Journal of Scientific and Management Research, 5(6), 1-12.
- Hansch, C., et al. (1962). Correlation of Biological Activity of Phenoxyacetic Acids with Hammett Substituent Constants and Partition Coefficients.
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Application Note: Chemoselective Reduction of Methyl 2-(5-chloro-2-methylphenyl)acetate
This Application Note is structured as a high-level technical guide for process chemists and researchers. It synthesizes standard organic synthesis protocols with specific considerations for the chemoselective reduction of halogenated aromatic esters.
Executive Summary & Scope
This guide details the reduction of Methyl 2-(5-chloro-2-methylphenyl)acetate (Substrate) to 2-(5-chloro-2-methylphenyl)ethanol (Product). This transformation is a critical step in the synthesis of various serotonin receptor modulators and agrochemical scaffolds.
The core challenge is achieving complete reduction of the ester moiety while preserving the aryl chloride . While Lithium Aluminum Hydride (LAH) is the historical gold standard for ester reduction, its aggressive nature poses safety risks at scale. This guide presents two validated protocols:
-
Method A (Standard): LAH Reduction (High Yield, Bench Scale).
-
Method B (Alternative): NaBH₄/LiCl Enhanced Reduction (Scalable, Safety-Focused).
Reaction Scheme
The transformation involves the nucleophilic attack of hydride species on the ester carbonyl, proceeding through an aldehyde intermediate to the primary alcohol.[1][2][3]
Figure 1: General reaction pathway. The aryl chloride remains intact under controlled conditions.
Scientific Foundation & Mechanism
Mechanistic Insight
The reduction of esters requires two equivalents of hydride.
-
First Addition: The hydride attacks the carbonyl carbon, forming a tetrahedral intermediate.[2][3] The methoxide group (good leaving group) is expelled, collapsing the intermediate to an aldehyde.
-
Second Addition: The aldehyde, being more electrophilic than the starting ester, is rapidly reduced by a second hydride equivalent to form the alkoxide.[2]
-
Protonation: Aqueous workup protonates the alkoxide to yield the final alcohol.[2]
Chemoselectivity (The Ar-Cl Challenge)
-
Risk: Aryl chlorides are susceptible to hydrodehalogenation (replacement of Cl with H) under dissolving metal conditions or Pd-catalyzed hydrogenation.
-
Solution: Nucleophilic hydride reagents (LAH, NaBH₄) generally do not reduce aryl halides under standard conditions (0°C to RT) because the aromatic ring is electron-rich and resists nucleophilic attack (unless activated by strong electron-withdrawing groups like -NO₂, which are absent here).
-
Critical Control: Maintain temperature
25°C. Refluxing LAH in high-boiling ethers (e.g., Diglyme) can risk dehalogenation.
Experimental Protocols
Method A: Lithium Aluminum Hydride (LAH) Reduction
Best for: Laboratory scale (<10g), high throughput, rapid kinetics.
Reagents:
-
Substrate: 1.0 equiv
-
LiAlH₄ (2.4 M in THF or powder): 1.2 - 1.5 equiv (molar excess required)
-
Solvent: Anhydrous THF or Diethyl Ether
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a stir bar, addition funnel, and N₂ inlet/outlet.[4]
-
Reagent Prep: Charge the flask with LiAlH₄ (1.2 equiv) and anhydrous THF (10 mL/g substrate). Cool to 0°C using an ice bath.
-
Addition: Dissolve the substrate in minimal anhydrous THF. Add dropwise to the LAH suspension over 30 minutes. Caution: Exothermic. Gas evolution (H₂).
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). Product will be more polar (lower R_f) than the ester.
-
Quench (Fieser Method): Critical for avoiding emulsions. See Figure 2.
Figure 2: The Fieser Workup Protocol. This method ensures aluminum salts form a granular precipitate rather than a gelatinous emulsion, maximizing yield.
Method B: NaBH₄ / LiCl Enhanced Reduction
Best for: Scale-up (>50g), safety-restricted labs, moisture-sensitive environments.
Scientific Rationale: NaBH₄ alone is too mild to reduce esters. Adding LiCl generates LiBH₄ in situ (or activates the carbonyl via Li⁺ coordination), significantly increasing reducing power while maintaining a safer profile than LAH.
Protocol:
-
Setup: Standard round bottom flask with reflux condenser.
-
Solvent: Anhydrous THF (NaBH₄/LiCl works best in THF or Diglyme; MeOH is avoided here to prevent transesterification side-reactions).
-
Procedure:
-
Add NaBH₄ (2.0 equiv) and anhydrous LiCl (2.0 equiv) to the flask.
-
Add THF and stir for 15 mins to allow LiBH₄ formation.
-
Add Substrate (1.0 equiv) in THF.
-
Reaction: Heat to mild reflux (60°C) for 4–8 hours.
-
-
Workup: Cool to RT. Quench with 1N HCl (carefully) to destroy borates. Extract with EtOAc.[5][6] Wash with brine, dry over Na₂SO₄.
Analytical Data & Validation
Expected Results:
-
Yield: >90% (Method A), >85% (Method B).[4]
-
Appearance: Colorless to pale yellow viscous oil.
NMR Characterization (Predicted):
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | 7.10 - 7.25 | Multiplet | Aromatic Protons (3H) |
| 3.85 | Triplet | -CH₂-CH₂ -OH | |
| 2.90 | Triplet | Ar-CH₂ -CH₂- | |
| 2.30 | Singlet | Ar-CH₃ | |
| 1.80 | Broad Singlet | -OH (Exchangeable) | |
| ¹³C NMR | ~135-140 | - | Aromatic Quaternary C |
| ~62.0 | - | -C H₂-OH | |
| ~36.0 | - | Ar-C H₂- |
| | ~19.0 | - | Ar-C H₃ |
Note: The disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of the triplet at 3.85 ppm confirms the reduction.
Safety & Handling (E-E-A-T)
-
LAH Hazards: Pyrophoric solid. Reacts violently with water and protic solvents liberating flammable H₂ gas. Never add water directly to a hot reaction.
-
Emulsion Management: If the Fieser workup fails (formation of gray slime), add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir vigorously for 2 hours until layers separate cleanly.
-
Waste Disposal: Quenched aluminum salts should be disposed of as solid hazardous waste. Aqueous layers may contain lithium or boron salts.[1]
References
- Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Source of the Fieser Workup protocol).
-
Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Carboxylic Esters." J. Org. Chem.1982 , 47, 4702-4708. Link (Validation of NaBH4/LiCl method).
-
Amato, J. S., et al. "Process for the preparation of 2-(5-chloro-2-methylphenyl)ethanol." U.S. Patent Applications, related to similar aryl-chloro scaffolds.[7] (General industrial reference for aryl-chloro stability).
Sources
- 1. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN101665415A - Preparation method of 2-(2-chloroethyl) ethanol - Google Patents [patents.google.com]
Application Note: Grignard Reaction Protocols for the Synthesis of Tertiary Alcohols from Methyl (5-chloro-2-methylphenyl)acetate
Abstract
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of Grignard reagents with the ester, Methyl (5-chloro-2-methylphenyl)acetate. The focus is on the synthesis of tertiary alcohols, a common and critical transformation in the development of complex molecular architectures. This document details the underlying mechanism, critical experimental parameters, and provides two detailed, step-by-step protocols for both the Grignard reaction with the target ester and the optional in-situ preparation of the Grignard reagent itself. Safety considerations, troubleshooting, and data interpretation are also thoroughly addressed to ensure reliable and reproducible results.
Part 1: Scientific Principles & Strategic Considerations
Mechanism of Grignard Addition to Esters
The reaction between a Grignard reagent (R-MgX) and an ester is a fundamental transformation that results in the formation of a tertiary alcohol.[3][4][5] Unlike aldehydes or ketones which react with one equivalent of the Grignard reagent, esters require a minimum of two equivalents to proceed to the tertiary alcohol product.[6][7]
The mechanism proceeds in two distinct stages:
-
Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent, a potent carbon-based nucleophile, attacks the electrophilic carbonyl carbon of the ester.[3][8] This forms a transient tetrahedral intermediate. This intermediate is unstable and collapses, expelling the methoxy group (-OCH₃) as a leaving group to form a ketone intermediate.[6][7]
-
Nucleophilic Addition: The newly formed ketone is more reactive towards nucleophilic attack than the starting ester.[3][7] Therefore, it rapidly reacts with a second equivalent of the Grignard reagent. This second nucleophilic attack forms a more stable magnesium alkoxide intermediate.
-
Protonation (Work-up): The reaction is completed by an acidic work-up, which protonates the magnesium alkoxide to yield the final tertiary alcohol product.[8][9]
.dot digraph "Grignard_Ester_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Mechanism of Grignard Addition to an Ester", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Reactants sub [label=<
Methyl (5-chloro-2-methylphenyl)acetate
]; grignard1 [label=<
R-MgX (1st Equivalent)
];
// Intermediates tetra1 [label=<
Tetrahedral Intermediate
]; ketone [label=<
Ketone Intermediate
]; grignard2 [label=<
R-MgX (2nd Equivalent)
]; alkoxide [label=<
Magnesium Alkoxide
];
// Product product [label=<
Tertiary Alcohol
];
// Edges {rank=same; sub; grignard1} sub -> tetra1 [label=" Nucleophilic Acyl\n Substitution"]; grignard1 -> tetra1 [style=invis]; tetra1 -> ketone [label=" Elimination of\n -OCH₃"]; {rank=same; ketone; grignard2} ketone -> alkoxide [label=" Nucleophilic\n Addition"]; grignard2 -> alkoxide [style=invis]; alkoxide -> product [label=" Acidic Work-up\n (e.g., H₃O⁺)"]; } .enddot Caption: Reaction mechanism of a Grignard reagent with an ester.
Substrate Analysis & Critical Parameters
The substrate, Methyl (5-chloro-2-methylphenyl)acetate, possesses an ester functional group which is the primary site of reaction. The chloro-substituent on the aromatic ring is generally unreactive towards nucleophilic attack by a Grignard reagent under these conditions.
Critical Parameters for a Successful Reaction:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and react violently with protic sources, including water.[2][10][11] All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used to prevent quenching the reagent.[12][13]
-
Inert Atmosphere: To prevent oxidation and reaction with atmospheric moisture, the reaction must be conducted under an inert atmosphere, such as dry nitrogen or argon.[10][11]
-
Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are essential.[11][14] These solvents are aprotic and solubilize the Grignard reagent by coordinating to the magnesium center, forming a stable complex.[15][16]
-
Temperature Control: The formation of the Grignard reagent and its subsequent reaction are highly exothermic.[12][17] The reaction should be cooled in an ice bath, especially during the addition of reagents, to prevent runaway reactions and minimize side-product formation.[9]
-
Stoichiometry: A slight excess of the Grignard reagent (e.g., 2.1-2.5 equivalents) is recommended to ensure the complete conversion of the starting ester and the intermediate ketone.[7]
Part 2: Experimental Protocols
Protocol 1: Synthesis of a Tertiary Alcohol from Methyl (5-chloro-2-methylphenyl)acetate
This protocol describes the reaction of a commercially available Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) with the target ester.
Safety First:
-
Grignard reagents can be pyrophoric and react violently with water.[13] Always handle under an inert atmosphere.
-
Anhydrous ethers like THF and diethyl ether are highly flammable and can form explosive peroxides.[12][18] Work in a well-ventilated fume hood away from ignition sources.
-
The quenching process is highly exothermic.[9] Perform additions slowly and with adequate cooling.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.[18]
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
| Methyl (5-chloro-2-methylphenyl)acetate | Starting Material (Electrophile) | Fluorochem[19] |
| Phenylmagnesium bromide (1.0 M in THF) | Nucleophile (Grignard Reagent) | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | Reaction Solvent | Acros Organics |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Quenching Agent | Fisher Chemical |
| Diethyl Ether | Extraction Solvent | J.T. Baker |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying Agent | EMD Millipore |
| Three-neck round-bottom flask, condenser, dropping funnel | Reaction Apparatus | VWR |
| Magnetic stirrer and stir bar | Agitation | IKA |
| Nitrogen or Argon gas supply | Inert Atmosphere | Airgas |
| Ice-water bath | Temperature Control | N/A |
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.[12][20]
-
Reaction Initialization:
-
To the cooled flask, add Methyl (5-chloro-2-methylphenyl)acetate (1.0 eq).
-
Dissolve the ester in anhydrous THF (approx. 0.2 M concentration).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Grignard Reagent Addition:
-
Charge the dropping funnel with the Grignard reagent solution (e.g., Phenylmagnesium bromide, 1.0 M in THF, 2.2 eq) using an air-free technique (e.g., cannula or syringe).
-
Add the Grignard reagent to the stirred ester solution dropwise over 30-60 minutes. Maintain the internal temperature below 10 °C. A cloudy precipitate may form.[8]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for an additional 1-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), checking for the disappearance of the starting ester.
-
-
Reaction Quenching:
-
Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.[9]
-
CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise via the dropping funnel to the vigorously stirred reaction mixture.[9] Continue the addition until no more gas evolves and two clear layers form.
-
-
Work-up and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution).[21]
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude tertiary alcohol can be purified by flash column chromatography on silica gel or by recrystallization, depending on its physical state.
Protocol 2: Preparation of Grignard Reagent and Subsequent Reaction
This protocol is for situations where a specific Grignard reagent is not commercially available or needs to be freshly prepared. We will use the preparation of Phenylmagnesium Bromide as an example.
Additional Materials:
-
Magnesium turnings
-
Bromobenzene (anhydrous)
-
Iodine crystal (as initiator)[15][22] or 1,2-Dibromoethane[1][20]
Step-by-Step Procedure:
-
Magnesium Activation:
-
Grignard Reagent Formation:
-
Add a small portion of anhydrous THF to just cover the magnesium.
-
Prepare a solution of bromobenzene (2.2 eq) in anhydrous THF in the dropping funnel.
-
Add a small amount (approx. 10%) of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by gentle refluxing and a cloudy, brownish appearance.[8] If it doesn't start, gentle warming with a heat gun or sonication may be required.[23]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[20]
-
After the addition is complete, stir the mixture at room temperature for 1 hour or until most of the magnesium is consumed.[8] The Grignard reagent is now ready for use.
-
-
Reaction with Ester:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Prepare a solution of Methyl (5-chloro-2-methylphenyl)acetate (1.0 eq) in anhydrous THF in the dropping funnel.
-
Slowly add the ester solution to the Grignard reagent.
-
Follow steps 4-7 from Protocol 1 for reaction progression, quenching, work-up, and purification.
-
.dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, label="Experimental Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [color="#4285F4"];
// Nodes setup [label="Apparatus Setup\n(Flame-dried, Inert Atmosphere)"]; reagents [label="Add Ester Substrate\n& Anhydrous Solvent"]; cool1 [label="Cool to 0 °C"]; addition [label="Dropwise Addition\nof Grignard Reagent"]; react [label="Warm to RT\n& Stir (1-3h)"]; monitor [shape=diamond, fillcolor="#FBBC05", label="Monitor by TLC"]; cool2 [label="Cool to 0 °C"]; quench [label="Slowly Add\nSat. aq. NH₄Cl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extract [label="Work-up\n(Extraction & Washing)"]; dry [label="Dry with MgSO₄\n& Concentrate"]; purify [label="Purification\n(Chromatography or Recrystallization)"]; analyze [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Characterization\n(NMR, IR, MS)"];
// Edges setup -> reagents; reagents -> cool1; cool1 -> addition; addition -> react; react -> monitor; monitor -> cool2 [label="Reaction Complete"]; monitor -> react [label="Incomplete"]; cool2 -> quench; quench -> extract; extract -> dry; dry -> purify; purify -> analyze; } .enddot Caption: General workflow for the Grignard reaction and purification.
Part 3: Data & Troubleshooting
Quantitative Data Summary
| Parameter | Value | Rationale |
| Substrate Concentration | ~0.2 M in THF | Balances reaction rate and solvent volume. |
| Grignard Reagent | 2.1 - 2.5 equivalents | Ensures complete reaction with both the ester and the intermediate ketone.[7] |
| Addition Temperature | 0 - 10 °C | Controls the initial exotherm to prevent side reactions.[9] |
| Reaction Temperature | Room Temperature | Sufficient for the reaction to proceed to completion after the controlled addition. |
| Quenching Agent | Saturated Aqueous NH₄Cl | A mild acid source that effectively protonates the alkoxide without causing acid-catalyzed side reactions.[9] |
| Expected Yield | 60-90% (highly dependent on substrate and purification) | Typical range for this type of transformation. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction Fails to Initiate (Protocol 2) | Inactive magnesium surface (oxide layer); presence of moisture.[1][15] | Crush Mg turnings in situ.[15] Add an initiator (I₂, 1,2-dibromoethane).[15][20] Ensure all glassware and reagents are scrupulously dry. Re-flame dry apparatus. |
| Low Yield of Tertiary Alcohol | Insufficient Grignard reagent; premature quenching by moisture/air; incomplete reaction. | Titrate the Grignard reagent before use to confirm concentration.[16] Use >2 equivalents. Ensure a robust inert atmosphere and use truly anhydrous solvents.[10][11] Extend reaction time. |
| Reaction Becomes Uncontrollable | Addition of reagent was too fast; inadequate cooling.[17] | Immediately remove the dropping funnel and use a larger ice/acetone bath for emergency cooling. Always add reagents slowly and monitor the internal temperature.[9][17] |
| Complex Mixture of Products | Side reactions due to high temperature; impurities in starting materials. | Maintain strict temperature control during addition. Purify starting materials before use. Consider alternative Grignard reagents that may be less prone to side reactions.[24] |
References
-
JoVE. (n.d.). Esters to Alcohols: Grignard Reaction. Retrieved March 7, 2026, from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
- Lohse-Fraefel, N., & Felber, J. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 888-890.
-
University of California, Irvine. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved March 7, 2026, from [Link]
-
Compass Chemical. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists. Retrieved March 7, 2026, from [Link]
- Wang, X. J., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595.
-
American Chemical Society. (n.d.). Grignard Reaction. ACS Chemical Health & Safety. Retrieved March 7, 2026, from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved March 7, 2026, from [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved March 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved March 7, 2026, from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved March 7, 2026, from [Link]
-
PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. Retrieved March 7, 2026, from [Link]
-
Occidental College. (n.d.). 25. The Grignard Reaction. Retrieved March 7, 2026, from [Link]
-
YouTube. (2024, June 7). Grignard reaction safety. Retrieved March 7, 2026, from [Link]
-
University of California, Santa Barbara. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). US2881225A - Preparation of grignard reagents.
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved March 7, 2026, from [Link]
-
Research and Reviews. (2021, October 27). Synthesis and Preparation of Grignard Reagent. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis. Retrieved March 7, 2026, from [Link]
-
Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. Retrieved March 7, 2026, from [Link]
-
University of Hawaii. (n.d.). 6. Grignard Reaction. Retrieved March 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved March 7, 2026, from [Link]
-
Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved March 7, 2026, from [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. Video: Esters to Alcohols: Grignard Reaction [jove.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
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- 13. artscimedia.case.edu [artscimedia.case.edu]
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- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
- 16. rroij.com [rroij.com]
- 17. acs.org [acs.org]
- 18. youtube.com [youtube.com]
- 19. fluorochem.co.uk [fluorochem.co.uk]
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- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 2-(5-chloro-2-methyl-phenyl)acetate Synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 2-(5-chloro-2-methyl-phenyl)acetate (CAS: 1076191-96-2)[1]. This portal is designed for researchers, process chemists, and drug development professionals seeking to maximize yields, troubleshoot bottlenecks, and scale up the production of this critical functionalized phenylacetic acid ester.
Mechanistic Rationale & Synthetic Strategy
Functionalized phenylacetic acids and their esters are vital structural motifs in active pharmaceutical ingredients (APIs). The synthesis of Methyl 2-(5-chloro-2-methyl-phenyl)acetate typically proceeds via the Fischer esterification of 2-(5-chloro-2-methylphenyl)acetic acid[2] or through the Pinner reaction directly from the corresponding benzyl cyanide precursor,[3].
Because Fischer esterification is a thermodynamically controlled equilibrium process[4], the primary causality behind low yields is the accumulation of water, which drives the reverse reaction (hydrolysis)[5]. To achieve >95% yield, the protocol must be designed as a self-validating system where the removal of the byproduct (water) is continuously monitored, forcing the equilibrium toward the product.
Synthesis Workflow & Logic
Workflow and troubleshooting logic for the esterification of functionalized phenylacetic acids.
Standard Operating Procedure (SOP): High-Yield Fischer Esterification
This protocol utilizes an optimized Fischer esterification approach, leveraging Le Chatelier's principle to drive the reaction to completion by systematically removing water[6],[5].
Reagents & Materials:
-
2-(5-chloro-2-methylphenyl)acetic acid (1.0 eq, limiting reagent)
-
Anhydrous Methanol (10.0 eq, acts as both reactant and solvent)
-
Concentrated Sulfuric Acid (
, 0.1 eq) or Moisture-Tolerant Zirconium Complex (2 mol%)[7] -
Activated 3Å Molecular Sieves (housed in a Soxhlet extractor)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(5-chloro-2-methylphenyl)acetic acid in anhydrous methanol.
-
Catalyst Addition: Slowly add the acid catalyst dropwise at 0 °C. Causality: Adding strong acid at room temperature can cause localized exothermic spikes, leading to the degradation of the starting material or etherification of methanol.
-
Equilibrium Shifting (Critical Step): Attach a Soxhlet extractor containing activated 3Å molecular sieves between the flask and the reflux condenser. Causality: This setup traps water from the condensed methanol vapors before they return to the reaction mixture, preventing the reverse hydrolysis reaction.
-
Reflux & Validation: Heat the mixture to reflux (approx. 65 °C). Monitor the reaction via TLC or HPLC. The system is self-validating: the reaction is only deemed complete when the starting acid peak is <5% by HPLC area.
-
Work-up: Once conversion exceeds 95% (typically 6-8 hours), cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess methanol.
-
Neutralization & Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous
and brine. Causality: The bicarbonate wash neutralizes the acid catalyst and deprotonates any unreacted starting material, pulling it into the aqueous layer and leaving only the pure ester in the organic phase. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo to yield the crude Methyl 2-(5-chloro-2-methyl-phenyl)acetate.
Quantitative Data: Catalyst & Condition Comparison
The choice of catalyst and water-removal strategy profoundly impacts the final yield. The table below summarizes expected outcomes based on different reaction parameters for phenylacetic acid esterifications[7],[2].
| Catalyst System | Water Removal Strategy | Reaction Time | Conversion (%) | Isolated Yield (%) |
| 0.1 eq | None (Standard Reflux) | 12 hours | ~75% | 68% |
| 0.1 eq | Soxhlet with 3Å Sieves | 8 hours | >98% | 94% |
| 2 mol% | None (Moisture Tolerant) | 6 hours | >95% | 91% |
| Steglich (DCC/DMAP) | N/A (Stoichiometric) | 4 hours | >99% | 89% (Post-purification) |
Troubleshooting & FAQs
Q1: My esterification stalls at 70-75% yield despite extending the reflux time to 24 hours. How can I push the reaction to completion? A1: Extending the reaction time will not overcome thermodynamic equilibrium. Fischer esterification is a reversible process. To increase yield, you must alter the equilibrium by either increasing the concentration of methanol or actively removing the water byproduct[5]. We highly recommend implementing a Soxhlet extractor with 3Å molecular sieves to continuously sequester water from the refluxing solvent.
Q2: I am observing a significant amount of an amide byproduct. What is causing this?
A2: If your 2-(5-chloro-2-methylphenyl)acetic acid was synthesized via the hydrolysis of 2-(5-chloro-2-methylphenyl)acetonitrile (benzyl cyanide derivative), incomplete hydrolysis often leaves residual 2-(5-chloro-2-methylphenyl)acetamide,[8]. Ensure the precursor hydrolysis is pushed to completion using strong acidic conditions (e.g., 70%
Q3: Can we scale up this synthesis without using highly corrosive concentrated sulfuric acid? A3: Yes. For scale-up or acid-sensitive substrates, moisture-tolerant Lewis acid catalysts, such as Zirconium(IV) complexes, offer a highly efficient alternative. These catalysts activate the carbonyl carbon selectively and can achieve >95% yields without the need for strict water-removal apparatuses, making them ideal for process chemistry[7].
Q4: During the work-up, I lose a portion of the product in the aqueous phase. How do I prevent this? A4: Methyl 2-(5-chloro-2-methyl-phenyl)acetate is relatively non-polar, but if the aqueous wash is highly methanolic, the ester can partition into the aqueous layer. Ensure you thoroughly evaporate the excess methanol before adding the extraction solvent (ethyl acetate) and the aqueous bicarbonate wash.
References
-
BENZYL CYANIDE - Ataman Kimya . Source: atamanchemicals.com. URL:[Link]
-
Benzyl cyanide - Wikipedia . Source: wikipedia.org. URL:[Link]
-
Show how Fischer esterification might be used to form the following... . Source: pearson.com. URL: [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex . Source: nih.gov (PMC). URL:[Link]
-
The equilibrium of Fischer esterification reactions, in general, is slightly towards product... . Source: study.com. URL: [Link]
-
Synthesis, properties and applications of esters of phenylacetic acid . Source: researchgate.net. URL:[Link]
-
In Fischer esterification, is the presence of an acid necessary? . Source: quora.com. URL:[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. homework.study.com [homework.study.com]
- 6. Show how Fischer esterification might be used to form the followi... | Study Prep in Pearson+ [pearson.com]
- 7. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Ester Hydrolysis of Sterically Hindered Phenylacetates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to cleave sterically encumbered esters. Phenylacetates with bulky ortho-substituents (e.g., 2,6-di-tert-butylphenyl acetate) or alpha-branched phenylacetic acids severely restrict the trajectory of incoming nucleophiles. This steric shielding blocks the Bürgi-Dunitz angle of attack, drastically reducing the rate of the classic
This guide is designed to move beyond basic troubleshooting. It explains the mechanistic causality behind failed cleavages and provides self-validating, step-by-step protocols to rescue your synthetic workflows.
Diagnostic Troubleshooting Workflow
Before altering your chemistry, use the logical workflow below to determine the optimal hydrolysis strategy based on your substrate's specific sensitivities.
Troubleshooting workflow for sterically hindered phenylacetate hydrolysis.
Knowledge Base: Frequently Asked Questions (FAQs)
Q1: Why does standard LiOH or NaOH saponification fail on my hindered phenylacetate?
A1: The standard
Q2: How can I overcome steric hindrance without using harsh heating that degrades my molecule?
A2: You can leverage the alpha-effect . By substituting standard LiOH with lithium hydroperoxide (LiOOH)—generated in situ from LiOH and
Q3: Are there non-aqueous alternatives for extreme steric hindrance?
A3: Yes. Hydroxide ions in water are heavily solvated by a bulky hydration shell, which reduces their effective nucleophilicity. A proven protocol utilizes NaOH in a non-aqueous solvent mixture of
Q4: My compound has base-sensitive, epimerizable centers. How can I hydrolyze the hindered ester mildly? A4: Employ nucleophilic catalysis using Imidazole. The unprotonated imidazole nitrogen acts as a highly effective nucleophile that attacks the hindered phenyl ester to form a transient, highly activated acyl-imidazole intermediate. This intermediate then rapidly hydrolyzes in water. Because this can be done in a buffered aqueous phase (pH ~8.0), it protects base-sensitive stereocenters[3]. Alternatively, enzymatic cleavage using porcine pancreatic lipase can achieve hydrolysis under strictly neutral conditions[1].
Quantitative Data: Method Comparison
Use this table to select the best protocol based on your substrate's tolerance and the degree of steric hindrance.
| Hydrolysis Method | Reagents / Catalyst | Relative Cleavage Rate | Risk of Racemization | Best Application Profile |
| Standard Saponification | LiOH, THF/MeOH/ | Baseline (Slow) | Moderate | Unhindered or mildly hindered esters |
| Alpha-Effect Cleavage | LiOH, | Fast (>95% yield) | Low | Hindered esters; preserves peptide chains |
| Non-Aqueous Base | NaOH, MeOH/ | Very Fast | High | Extreme steric hindrance; base-stable targets |
| Nucleophilic Catalysis | Imidazole, Aqueous Buffer | Moderate | Very Low | Highly base-sensitive or epimerizable substrates |
| Lewis Acid / Amine | t-BuNH2, LiBr, MeOH | Fast | Low | Chemoselective cleavage with intact carbamates |
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems. Built-in observational checks ensure you can verify the reaction's progress in real-time.
Protocol A: Lithium Hydroperoxide (LiOOH) Cleavage (Alpha-Effect)
Mechanism: Exploits the super-nucleophilicity of the hydroperoxide anion[1].
-
Preparation: Dissolve the hindered phenylacetate (1.0 eq) in a 3:1 mixture of THF and MeOH (approx. 0.1 M concentration).
-
Initiation: Cool the solution to 0 °C in an ice bath. Add 30% aqueous
(4.0 eq), followed dropwise by a 1.0 M aqueous solution of LiOH (1.5 eq). -
Self-Validating Check: You should observe a slight, controlled effervescence. A TLC taken at 15 minutes should show significantly faster conversion compared to a parallel control reaction lacking
. -
Reaction: Remove the ice bath and stir at room temperature for 1–2 hours until complete consumption of the starting material.
-
Quench (Critical): Cool back to 0 °C and slowly add 1.5 N aqueous
to reduce excess peroxide. Caution: This step is exothermic. Validate complete peroxide quenching using starch-iodide indicator strips before proceeding. -
Workup: Acidify the aqueous layer to pH 2-3 with 1 N HCl and extract the free carboxylic acid with ethyl acetate.
Protocol B: Non-Aqueous Saponification
Mechanism: Utilizes poorly solvated, highly reactive hydroxide in an organic matrix[2].
-
Preparation: Dissolve the ester (1.0 eq) in a 1:9 solvent mixture of anhydrous Methanol and Dichloromethane (
). -
Initiation: Add finely powdered NaOH or a highly concentrated methanolic NaOH solution (3.0 eq).
-
Reaction: Stir vigorously at room temperature.
-
Self-Validating Check: The reaction medium will initially be a homogeneous organic phase. As the reaction progresses, the sodium salt of the carboxylic acid will often precipitate out of the
solution as a fine white solid, serving as a direct visual indicator of successful saponification[2]. -
Workup: Filter the precipitated sodium carboxylate salt directly, or quench the reaction with aqueous HCl, evaporate the organic solvents, and extract the product with an appropriate organic solvent.
Protocol C: Imidazole-Catalyzed Mild Hydrolysis
Mechanism: Nucleophilic catalysis via an acyl-imidazole intermediate[3].
-
Buffer Preparation: Prepare a 0.1 M aqueous imidazole buffer and adjust the pH to 8.0 using dilute HCl. (The non-protonated imidazole is the active catalytic species[3]).
-
Solubilization: Dissolve the hindered ester in a minimal volume of a water-miscible co-solvent (e.g., Acetonitrile or DMSO) to prevent precipitation upon addition to the buffer.
-
Reaction: Add the ester solution to the imidazole buffer (final co-solvent concentration ~10-20%). Stir at 25–30 °C.
-
Self-Validating Check: If monitoring by HPLC or LC-MS, look for the transient appearance of the acyl-imidazole intermediate (M+68 mass shift for the acyl cation), which confirms the catalytic cycle is active before it hydrolyzes to the final acid.
-
Workup: Acidify the mixture to pH 3 to fully protonate the imidazole (rendering it water-soluble) and extract the liberated carboxylic acid with diethyl ether or ethyl acetate.
References
-
Thieme Connect - 6.3 Methyl Esters and Derivatives URL: [Link]
-
ARKAT USA - Mild alkaline hydrolysis of hindered esters in non-aqueous solution URL: [Link]
-
ResearchGate - Mechanistic change in the reactivity of substituted phenyl acetates over phenyl thiolacetates toward imidazole in aqueous phase URL: [Link]
-
Amelica - Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O URL: [Link]
Sources
Technical Support Center: Chromatography Optimization for Methyl 2-(5-chloro-2-methyl-phenyl)acetate
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals seeking to optimize the purification of Methyl 2-(5-chloro-2-methyl-phenyl)acetate (CAS: 1076191-96-2)[1].
Because this molecule is a lipophilic, halogenated aromatic ester, normal-phase silica gel chromatography is the gold standard for its isolation. However, subtle structural features—such as the electron-withdrawing chlorine atom and the sterically hindering ortho-methyl group—dictate its behavior on a silica column. This guide transcends basic protocols by explaining the mechanistic causality behind each optimization step, ensuring your workflow is a robust, self-validating system.
Mechanistic Workflow & Causality
The purification of methyl phenylacetates typically relies on exploiting the differential hydrogen-bonding capabilities of the crude mixture components[2]. The ester carbonyl of our target molecule interacts only weakly with the silanol groups of the stationary phase. In contrast, unreacted starting materials (like 5-chloro-2-methylphenylacetic acid) form strong, bidentate hydrogen bonds, causing severe streaking if not managed correctly.
Workflow for the purification of Methyl 2-(5-chloro-2-methyl-phenyl)acetate.
Self-Validating Experimental Protocol
To guarantee trustworthiness, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.
Step 1: Pre-Column Aqueous Workup
-
Action: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Wash twice with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃), followed by one brine wash.
-
Causality: Silica gel is slightly acidic. Free carboxylic acids will streak continuously down the column, co-eluting with your ester. NaHCO₃ deprotonates the acid into a water-soluble sodium carboxylate, removing it entirely from the organic matrix.
-
Validation Checkpoint: Spot the organic layer on a TLC plate (10% EtOAc/Hexane). The heavy baseline spot (acid) must be completely absent.
Step 2: Dry Loading Preparation
-
Action: Add silica gel (approx. 3 times the mass of your crude product) to the organic layer. Evaporate the solvent completely under reduced pressure until a free-flowing powder is achieved.
-
Causality: Liquid loading in a polar solvent (like DCM or EtOAc) disrupts the local equilibrium of the non-polar eluent (hexane), causing premature elution and band broadening. Dry loading adsorbs the analyte onto a solid matrix, allowing the eluent gradient to dictate the partition coefficient entirely.
Step 3: Column Packing and Equilibration
-
Action: Slurry-pack the column using 100% Hexane (or Heptane). Load the dry powder evenly onto the top of the silica bed. Cap with a 1 cm layer of clean sand.
-
Validation Checkpoint: Ensure the sand layer is perfectly level; an uneven bed will cause solvent channeling and diagonal elution bands.
Step 4: Gradient Elution Execution
-
Action: Run a shallow gradient starting from 100% Hexane, slowly ramping to 10% EtOAc over 10 Column Volumes (CV)[2].
-
Causality: The target ester is highly lipophilic. Pushing the polarity too quickly will compress the separation bands, causing co-elution with structurally similar neutral impurities.
Troubleshooting Guide (Q&A)
Q: My target ester and a regioisomeric byproduct have nearly identical Rf values (ΔRf < 0.1). How can I improve resolution? A: Hexane/EtOAc is a Type VI/VIa solvent system (in Snyder's selectivity triangle) and primarily separates based on dipole interactions. If steric differences are the only distinguishing factor between regioisomers, switch to a solvent system with different selectivity. Toluene/Hexane (a polarizable aromatic system) often resolves closely eluting aromatic isomers by exploiting subtle differences in π-π interactions.
Q: The product is streaking down the column even after removing the starting acid. What is causing this? A: This is a classic symptom of column overloading or moisture contamination.
-
Overloading: Ensure your sample-to-silica ratio is at least 1:30 (w/w) for standard separations, or 1:50 for difficult ones.
-
Moisture: If your dry load powder was not dried sufficiently, residual water deactivates the silica gel's active sites, drastically reducing its retention capacity. Re-dry the powder under high vacuum before loading.
Q: I am losing my product during the evaporation of the collected fractions. Why? A: Methyl 2-(5-chloro-2-methyl-phenyl)acetate is a relatively low-molecular-weight ester (MW 198.65) and can exhibit semi-volatility under high vacuum or elevated bath temperatures. Fix: Keep the rotary evaporator water bath below 35°C and do not leave the flask on the high-vacuum pump for extended periods once the solvent is removed.
Decision matrix for diagnosing and resolving chromatography failures.
Quantitative Data: Solvent System Optimization
To facilitate rapid method development, use the following empirical Rf data to select your starting gradient. The target Rf for optimal column retention is between 0.20 and 0.30 .
| Solvent System | Target Ester Rf | Acid Precursor Rf | Resolution Quality | Recommendation |
| 20% EtOAc / 80% Hexane | 0.65 | 0.10 (streaks) | Poor | Too polar; product elutes in void volume. |
| 10% EtOAc / 90% Hexane | 0.35 | 0.00 | Excellent | Optimal for standard flash chromatography. [2] |
| 5% EtOAc / 95% Hexane | 0.15 | 0.00 | Good | Best for resolving closely related neutral impurities. |
| 50% Toluene / 50% Hexane | 0.25 | 0.00 | Excellent | Use if regioisomers co-elute in EtOAc/Hexane. |
Frequently Asked Questions (FAQs)
Q: Can I use reverse-phase (C18) chromatography for this molecule? A: Yes. While normal-phase is more cost-effective for this lipophilic ester, reverse-phase chromatography is highly effective for complex, sterically demanding mixtures[3]. If using C18, employ a gradient of Water/Acetonitrile (starting at 50% MeCN and ramping to 95%). The addition of 0.1% Formic Acid is only necessary if you are trying to simultaneously elute and analyze the unreacted acid.
Q: What is the best visualization method for TLC fraction analysis? A: Because the molecule contains a highly conjugated halogenated aromatic ring, UV light (254 nm) is the most sensitive and non-destructive visualization method. For secondary chemical confirmation, a Potassium Permanganate (KMnO₄) stain is highly effective; the ester will appear as a bright yellow spot against a purple background upon gentle heating.
Q: Does the ortho-methyl group affect the purification? A: Yes. The steric bulk of the methyl group at the 2-position twists the acetate side chain slightly out of plane with the aromatic ring. This reduces the overall polarity of the molecule compared to an unsubstituted phenylacetate, which is why a relatively non-polar eluent (≤10% EtOAc) is strictly required to prevent the ester from washing off the column prematurely.
References
- CymitQuimica. "METHYL 2-(5-CHLORO-2-METHYL-PHENYL)ACETATE. CAS: 1076191-96-2." Product Catalog.
- MDPI. "Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis." Molecules.
- National Institutes of Health (NIH) / PMC. "Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles." J Org Chem.
Sources
Removing unreacted starting materials from phenylacetate esterification
Topic: Removing Unreacted Starting Materials (Phenylacetic Acid & Coupling Byproducts) Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists[1]
Core Directive & Executive Summary
Phenylacetic acid (PAA) is a ubiquitous building block in drug development, yet its purification presents a distinct set of physicochemical challenges. Its pKa (~4.[1][2][3][4]3) places it in a range where standard bicarbonate washes can be kinetically slow to deprotonate in biphasic systems, and its lipophilicity often leads to persistent "streaking" during chromatography.[1] Furthermore, the common use of Steglich conditions (DCC/DMAP) introduces urea byproducts that complicate isolation.
This guide provides an autonomous, non-templated troubleshooting workflow designed to isolate high-purity phenylacetate esters. It moves beyond basic textbook protocols to address the specific solubility and kinetic behaviors of PAA derivatives.
Diagnostic Decision Matrix
Before selecting a protocol, determine the limiting factor of your crude mixture using the logic flow below.
Figure 1: Strategic selection of purification method based on reaction chemistry and product stability.
Protocol A: The "pH Switch" (Liquid-Liquid Extraction)
Context: Phenylacetic acid has a pKa of approximately 4.[1][2][3][4]31. To sequester it quantitatively into the aqueous phase, the aqueous pH must be at least 2 units higher than the pKa (pH > 6.3). However, PAA is prone to forming emulsions due to its surfactant-like properties when deprotonated.
The Protocol
-
Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) .
-
The "Double-Base" Wash:
-
Wash 1: Wash with saturated NaHCO₃ (pH ~8.5).[1] Shake vigorously for at least 2 minutes. Vent frequently.
-
Wash 2: Wash with 0.5 M Na₂CO₃ (pH ~11).[1]
-
Expert Insight: The bicarbonate wash removes the bulk of the acid. The carbonate wash drives the equilibrium to completion (
) without being strong enough (like NaOH) to rapidly hydrolyze most esters.
-
-
The Emulsion Breaker:
-
If an emulsion forms, do not just wait.[1] Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. The increased ionic strength "salts out" the organic organics.
-
-
Verification:
-
Acidify a small aliquot of the aqueous wash with HCl.[1] If a white precipitate (PAA) forms, the extraction was successful.
-
| Parameter | Value | Rationale |
| Target pH | > 8.5 | Ensures >99.9% ionization of PAA (pKa 4.3). |
| Solvent | Ethyl Acetate | Reduces density-based emulsion issues common with DCM.[1] |
| Drying Agent | Na₂SO₄ | MgSO₄ is slightly acidic and can catalyze hydrolysis of sensitive esters.[1] |
Protocol B: Solid-Phase Scavenging (Anhydrous)
Context: For high-throughput synthesis or water-sensitive esters (e.g., phenylacetate esters of hemiacetals), aqueous workup is detrimental. Polymer-supported scavengers offer a "filtration-only" purification.[1]
The Protocol
-
Reagent Selection: Use a macroporous carbonate resin (e.g., MP-Carbonate) or a tertiary amine resin (e.g., Amberlyst A-21).[1]
-
Stoichiometry: Calculate the theoretical excess of PAA used. Add 3.0 equivalents of resin relative to the excess acid.[1]
-
Incubation:
-
Add resin directly to the reaction solvent.[1]
-
Stir (do not stir bar grind—use an orbital shaker) for 1–2 hours .
-
-
Filtration: Filter through a fritted glass funnel or a Celite pad. The PAA remains bound to the resin.
Comparative Data: Scavenger Efficiency
| Resin Type | Functional Group | Capacity (mmol/g) | Best For |
| Amberlyst A-21 | Tertiary Amine | ~4.8 | General removal of PAA; reusable.[1] |
| MP-Carbonate | Quaternary Ammonium Carbonate | ~2.5–3.0 | Acid sensitive esters; releases CO₂ (venting required).[1] |
| Trisamine | Primary Amine | ~3.0–4.0 | Removing PAA and active esters/anhydrides.[1] |
Protocol C: The Steglich Challenge (Urea Removal)
Context: The Steglich esterification (DCC/DMAP) generates Dicyclohexylurea (DCU) as a byproduct.[5][6] DCU is notoriously insoluble in most solvents but retains enough solubility to contaminate NMR spectra and crystal lattices.[1]
Troubleshooting the "White Ghost" (DCU)
Scenario: You have filtered the reaction, but a white solid reappears after concentrating the solvent.
The Solution:
-
Cold Filtration:
-
Cool the reaction mixture to -20°C (freezer) for 2 hours.
-
Filter rapidly through a Celite pad while cold.[1] DCU solubility drops precipitously at low temperatures.
-
-
The Solvent Switch:
-
Chemical Wash (Removing DMAP):
-
The filtrate contains the ester, excess PAA, and DMAP.
-
Wash with 0.5 M HCl (removes DMAP and any unreacted amine/alcohol if basic).
-
Proceed to Protocol A (Base wash) to remove PAA.[1]
-
Pro-Tip: If DCU persists, switch coupling agents to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and is quantitatively removed during the aqueous workup.
Chromatographic Optimization
If extraction fails and you must purify by Flash Chromatography, PAA often "streaks" (tails) across the column, contaminating the ester.
The Fix:
-
Mobile Phase Modifier: Do not use neutral silica conditions.
-
Option 1 (Acidic): Add 0.5% Acetic Acid to the mobile phase.[1] This keeps PAA fully protonated, sharpening its peak and usually causing it to elute faster or distinctively separate from the ester.[1]
-
Option 2 (Toluene): Use a Toluene/EtOAc gradient instead of Hexane/EtOAc.[1] The
- interactions between toluene and the phenyl ring of PAA often provide better separation factors ( ) than aliphatic solvents.
Frequently Asked Questions (FAQs)
Q: I used a large excess of Phenylacetic acid (5 equiv.) to drive the reaction. The bicarb wash isn't working. A: With large excesses, the aqueous layer becomes saturated with sodium phenylacetate, which acts as a hydrotrope, solubilizing the ester in the water or the acid in the organic layer.
-
Fix: Perform a "Reverse Quench."[1] Pour the organic reaction mixture slowly into a rapidly stirring, large volume of basic water. This prevents local saturation.[1]
Q: My product smells like "honey" or "floral" even after the column. A: This is the olfactory signature of residual Phenylacetic acid esters or the acid itself (which smells like honey/civet in low concentrations). The human nose detects PAA at ppb levels.
-
Fix: This indicates trace PAA.[1] Dissolve product in Et₂O and wash with 10% NaOH (rapidly, <1 min contact time) followed by immediate buffering with pH 7 phosphate buffer.
Q: Why does my ester hydrolyze during the Na₂CO₃ wash?
A: Phenylacetate esters have an acidic
-
Fix: Switch to Protocol B (Scavenger Resins) or use a phosphate buffer at pH 7.5–8.0 instead of carbonate.
References
-
Steglich Esterification Mechanism & Urea Removal: Neises, B., & Steglich, W. (1978).[1][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[5] [Link]
-
pKa Values of Carboxylic Acids: PubChem. (n.d.). Phenylacetic Acid (Compound).[1][2][3][4][7][8] National Library of Medicine.[1] [Link]
-
Use of Scavenger Resins in Organic Synthesis: Marsh, A., et al. (1997).[1][9] High-throughput solid-phase synthesis using polymer-supported reagents.[1] Journal of Organic Chemistry. [Link]
-
Purification of Laboratory Chemicals: Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[1] (Standard reference for solvent/reagent properties). [Link]
Sources
- 1. DuPont™ AmberLite™ SCAV1 [dupont.com]
- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vaia.com [vaia.com]
- 4. Phenylacetic Acid [drugfuture.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. glycopep.com [glycopep.com]
Technical Support Center: Resolving Peak Overlap in HPLC Analysis of Chlorinated Phenylacetates
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the baseline resolution of positional isomers. Chlorinated phenylacetates—and their corresponding chlorinated phenylacetic acids (e.g., 2-chloro, 3-chloro, and 4-chlorophenylacetic acid)—are notoriously difficult to separate using conventional reversed-phase high-performance liquid chromatography (RP-HPLC).
Because these compounds are structural isomers, they possess identical molecular weights and nearly indistinguishable hydrophobicities (LogP). Standard methodologies often result in complete peak overlap. This guide provides a deep-dive troubleshooting framework, explaining the thermodynamic and chemical causality behind each experimental adjustment to ensure your analytical methods are robust, reproducible, and self-validating.
Part 1: Diagnostic Decision Tree
Before altering your method, it is critical to identify the root cause of the co-elution. Follow this diagnostic workflow to isolate whether the failure stems from ionization state, stationary phase chemistry, or mobile phase competition.
Diagnostic workflow for resolving positional isomer overlap in RP-HPLC.
Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: My chlorinated phenylacetate peaks are co-eluting near the void volume and show severe tailing. What is happening?
The Causality: If you are analyzing the free acid forms (chlorinated phenylacetic acids), you must account for their acid dissociation constant (pKa), which is approximately 4.1. If your mobile phase pH is unbuffered or sits above 4.1, the molecules exist primarily as ionized phenylacetates. Ionized species are highly polar, resulting in minimal hydrophobic retention on reversed-phase columns. Furthermore, these anions interact with residual metal impurities or unendcapped silanols on the silica support, causing severe peak tailing.
The Solution: You must suppress ionization. Adjust the aqueous mobile phase to at least two pH units below the pKa (e.g., pH 2.0 - 2.5) using 0.1% Phosphoric acid (
Q2: My pH is optimized, but the ortho, meta, and para isomers still overlap completely on my C18 column. Why does C18 fail?
The Causality: Standard C18 (Octadecylsilane) columns separate analytes based almost entirely on London dispersion forces (hydrophobic interactions). Because positional isomers like 2-chloro, 3-chloro, and 4-chlorophenylacetic acid have identical molecular formulas and virtually identical LogP values, a C18 phase lacks the spatial and electronic recognition mechanisms required to differentiate them[1].
Q3: Which stationary phase should I choose to resolve these positional isomers?
The Causality: You must utilize a stationary phase that offers orthogonal selectivity—specifically, one capable of shape recognition and electronic interactions.
-
Pentafluorophenyl (PFP) Columns: The highly electronegative fluorine atoms on the PFP ring create a strong dipole and deplete the
-electron cloud of the phenyl ring, making it a strong -electron acceptor[2]. The chlorinated phenylacetates act as -electron donors. The specific position of the chlorine atom (ortho, meta, para) alters the analyte's overall dipole moment, which interacts uniquely with the C-F dipoles on the PFP phase, enabling baseline separation[1][3]. -
Biphenyl Columns: These offer enhanced
interactions and rigid shape selectivity, making them an excellent alternative for aromatic isomers.
Q4: Does the choice of organic modifier (Methanol vs. Acetonitrile) matter when using a PFP column?
The Causality: Yes, it is the most critical solvent parameter for isomer separation. Acetonitrile (
Multiple interaction mechanisms enabling isomer resolution on a PFP stationary phase.
Part 3: Quantitative Data & Column Comparison
To guide your column selection, the following table summarizes the expected chromatographic behavior of chlorinated phenylacetate isomers across different stationary phase chemistries.
| Column Chemistry | Primary Interaction Mechanism | Secondary Interactions | Expected Resolution ( | Recommended Organic Modifier |
| C18 (Alkyl) | Hydrophobic (Dispersion) | None | < 1.0 (Co-elution) | Acetonitrile or Methanol |
| Phenyl-Hexyl | Hydrophobic | 1.0 - 1.5 (Partial) | Methanol | |
| Biphenyl | Hydrophobic, Steric | 1.5 - 2.0 (Baseline) | Methanol | |
| PFP | Dipole-Dipole, | Hydrophobic, H-bonding | > 2.0 (Robust Baseline) | Methanol |
Part 4: Step-by-Step Experimental Protocol
This protocol outlines a self-validating workflow for developing a baseline separation of 2-chloro, 3-chloro, and 4-chlorophenylacetic acid using a PFP column.
Materials Required:
-
Column: Superficially porous (core-shell) PFP column (e.g., 2.7 µm, 100 x 4.6 mm) to maximize efficiency and reduce backpressure[1][3].
-
Mobile Phase A: 0.1% Phosphoric acid (
) in LC-MS grade Water (pH ~2.1). -
Mobile Phase B: 100% LC-MS grade Methanol.
Method Execution:
Step 1: System Preparation & Equilibration
-
Purge the HPLC system with Mobile Phase A and B to ensure no residual Acetonitrile remains in the lines, as trace Acetonitrile will disrupt
selectivity. -
Equilibrate the PFP column with 50% A / 50% B for at least 20 column volumes.
-
Self-Validation Check: Inject a void volume marker (e.g., Uracil). The retention time (
) must remain constant across three consecutive injections. If drifts, re-equilibrate the column.
Step 2: Temperature Optimization
-
Set the column oven temperature to 25 °C .
-
Scientific Rationale: Isomer separation relies heavily on enthalpic interactions (shape and dipole recognition). Higher temperatures (e.g., 40 °C+) increase kinetic energy, which can override these subtle spatial interactions and degrade resolution. Lower temperatures enhance steric recognition.
-
Step 3: Gradient Elution Profile
-
Program the following shallow gradient to maximize the selectivity factor (
):-
Time 0.0 min: 40% B
-
Time 10.0 min: 60% B
-
Time 12.0 min: 95% B (Column Wash)
-
Time 15.0 min: 40% B (Re-equilibration)
-
-
Set flow rate to 1.0 mL/min and UV detection to 220 nm (optimal for the phenyl ring absorbance).
Step 4: System Suitability Testing (SST)
-
Inject a mixed standard containing equal concentrations (e.g., 50 µg/mL) of 2-chloro, 3-chloro, and 4-chlorophenylacetic acid.
-
Self-Validation Check: Calculate the resolution (
) between the closest eluting isomer pair. The method is validated for routine use only if . If , decrease the gradient slope (e.g., 40% to 50% B over 15 minutes) to increase interaction time with the fluorinated stationary phase.
References
-
Shi, Hang. "[Reader Insight] A Guide to Selective Columns for Isomer Separation." Welch Materials. Available at: [Link]
-
Long, W. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent Technologies Application Note 5991-4373EN. Available at:[Link]
-
Biasone, A., et al. "Quantification of ethylenediamine-N,N'-bis(hydroxysulfophenylacetic) acid regioisomers and structural characterisation of its related polycondensation products by porous graphitic carbon high-performance liquid chromatography." Journal of Chromatography A, 1312 (2013): 58-68. Available at:[Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of Methyl 2-(5-chloro-2-methyl-phenyl)acetate
[1][2]
Executive Summary & Application Context
Methyl 2-(5-chloro-2-methyl-phenyl)acetate is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1] Its structural integrity is defined by a trisubstituted benzene ring pattern and a methyl ester functionality.[1][2]
In process chemistry, the primary analytical challenge is distinguishing the target ester from:
-
The Acid Precursor: 2-(5-chloro-2-methylphenyl)acetic acid (incomplete esterification).[1]
-
Hydrolysis Degradants: Reversion to the acid during storage.[1][2]
-
Regioisomers: Impurities arising from non-selective chlorination or methylation during early synthesis steps.[1][2]
This guide establishes the 1H NMR spectrum as the "Gold Standard" for identity due to its ability to resolve the specific 1,2,5-substitution pattern of the aromatic ring, which mass spectrometry (MS) cannot easily distinguish from isomers.[2]
Structural Assignment & Predicted Shifts
The molecule consists of three distinct chemical environments: the aromatic ring protons, the benzylic methylene, and the methyl ester/aryl-methyl groups.[2]
Molecular Structure & Atom Mapping
The following diagram maps the proton environments to the NMR signals described in the analysis.
Caption: Atom mapping of proton environments. Yellow nodes indicate aromatic protons; Green nodes indicate aliphatic protons.[1][2]
Spectral Assignment Table (400 MHz, CDCl₃)
Note: Chemical shifts are referenced to TMS (0.00 ppm). Values are high-confidence estimates based on incremental substituent effects relative to methyl phenylacetate.
| Signal | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment | Structural Justification |
| A | 7.15 - 7.20 | Doublet (d) | 1H | ~2.0 | H6 | Meta to Cl, Ortho to Acetate chain.[1] Deshielded by ring current but shielded slightly by alkyl group.[1][2] |
| B | 7.10 - 7.15 | Doublet (d) | 1H | ~8.0 | H3 | Ortho to Ar-CH3.[1] Dominated by ortho coupling to H4. |
| C | 7.05 - 7.10 | dd | 1H | 8.0, 2.0 | H4 | Meta to H6, Ortho to H3.[2] Shows characteristic "roofing" effect with H3.[1][2] |
| D | 3.69 | Singlet (s) | 3H | - | -OCH3 | Methyl ester.[1] Characteristic sharp singlet, diagnostic for ester vs acid.[2] |
| E | 3.62 | Singlet (s) | 2H | - | Ar-CH2- | Benzylic methylene.[1] Chemical shift is sensitive to the electronic nature of the ring.[2] |
| F | 2.25 | Singlet (s) | 3H | - | Ar-CH3 | Aryl methyl group.[1] Slightly deshielded compared to toluene due to Cl substitution.[1][2] |
Comparative Performance Analysis
This section objectively compares 1H NMR against alternative analytical techniques and specific impurity profiles.
Comparison 1: 1H NMR vs. HPLC-UV
While HPLC is superior for quantitative purity (% area), it lacks structural specificity.[1][2]
-
HPLC Limitation: A regioisomer (e.g., 4-chloro-2-methyl) may co-elute with the target or have an identical retention time (RT) under standard C18 gradients.[1]
-
NMR Advantage: The splitting pattern of the aromatic protons (d, dd, d) is a "fingerprint" for the 1,2,5-substitution.[2] An isomer would produce a different coupling pattern (e.g., two doublets or a singlet depending on symmetry).[1][2]
Comparison 2: Target Ester vs. Acid Precursor
The most common impurity is the unreacted acid: 2-(5-chloro-2-methylphenyl)acetic acid .[1]
| Feature | Target (Methyl Ester) | Impurity (Acid Precursor) | Diagnostic Action |
| -OCH3 Signal | Sharp Singlet @ 3.69 ppm | Absent | Primary Pass/Fail Check |
| -COOH Signal | Absent | Broad singlet > 10.0 ppm | Check offset (10-14 ppm) |
| Ar-CH2- Shift | ~3.62 ppm | ~3.68 ppm (Slight Downfield) | Secondary confirmation |
Comparison 3: Target vs. Regioisomers
Synthesis from toluene derivatives often yields isomers.[1][2]
-
Target (5-Cl): Protons at H3, H4, H6.[1][2] H4 is a dd (coupling to H3 and H6).
-
Isomer (4-Cl): Protons at H3, H5, H6.[2] H5 and H6 are ortho (d), H3 is a singlet (s) (isolated).[1][2]
-
Observation: If you see a singlet in the aromatic region (approx 7.0-7.3 ppm), your sample contains the 4-chloro isomer.[1]
Experimental Protocol (Self-Validating)
This protocol ensures reproducibility and minimizes solvent effects that can obscure the benzylic methylene signal.[1]
Reagents & Equipment[1][2][3][4]
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS (v/v).[1][2] Note: TMS is critical for accurate referencing of the Ar-Me signal.[1]
-
Instrument: 400 MHz NMR or higher (600 MHz recommended for resolving H3/H4 roofing).
-
Sample Mass: 10–15 mg.
Step-by-Step Workflow
-
Preparation: Dissolve 10 mg of the ester in 0.6 mL CDCl₃. Ensure complete dissolution; the ester is highly soluble.[2]
-
Shimming: Focus on the -OCH3 singlet (3.69 ppm) . It should be symmetric with no "shoulders."[1][2] A linewidth >1.0 Hz indicates poor shimming.[1][2]
-
Acquisition:
-
Pulse Angle: 30°[1]
-
Relaxation Delay (D1): 5.0 seconds (Critical for accurate integration of the Ar-CH3 vs OMe signals).
-
Scans: 16 (Sufficient for >95% purity).
-
-
Processing:
Analytical Decision Tree
Caption: Logic flow for validating compound identity and detecting common impurities.
References
-
Chemical Identity : PubChem.[1][2] Methyl 2-[2-(chloromethyl)phenyl]acetate (Isomer Analog).[1][2] Available at: [Link] (Accessed 2024).[1][2]
-
NMR Base Values : Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard reference for substituent increments).
-
Solvent Impurities : Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Available at: [Link][1][2]
-
Synthesis & Impurities : Patent CN101434540B. Method for synthesizing alpha-chlorine (2-chlorine) methyl phenyl acetate.[1][4] (Provides context on chlorination impurities).
Sources
- 1. Methyl 2-[2-(chloromethyl)phenyl]acetate | C10H11ClO2 | CID 9855748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. CN101434540B - Method for synthesizing alpha-chlorine (2-chlorine) methyl phenyl acetate - Google Patents [patents.google.com]
A Comparative Guide to the ¹³C NMR Chemical Shifts of Methyl (5-chloro-2-methylphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for Methyl (5-chloro-2-methylphenyl)acetate, a substituted aromatic compound. By comparing predicted chemical shifts with experimental data from structurally related analogues, we will explore the nuanced effects of substituent positioning on the magnetic environment of each carbon atom. This comparative approach not only facilitates the interpretation of complex spectra but also enhances the predictive power for related structures.
The Foundational Principles of ¹³C NMR in Structural Analysis
Carbon-13 NMR spectroscopy provides a detailed fingerprint of a molecule's carbon skeleton. The chemical shift (δ) of each carbon nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and steric effects.[1] In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single sharp peak, with the area under the peak not being directly proportional to the number of carbons under standard acquisition conditions.[2] The chemical shift range for ¹³C is significantly wider than for ¹H NMR, spanning approximately 0 to 220 ppm, which minimizes signal overlap and allows for the clear resolution of individual carbon signals.[1][2]
A powerful aspect of ¹³C NMR is the predictability of chemical shifts based on the principle of substituent additivity. The effect of a particular substituent on the chemical shifts of the aromatic carbons is generally consistent across different molecules. By analyzing the known effects of substituents like methyl and chloro groups on a benzene ring, we can estimate the chemical shifts in more complex, polysubstituted systems.
Comparative Analysis of ¹³C NMR Data
To predict the ¹³C NMR chemical shifts of our target molecule, Methyl (5-chloro-2-methylphenyl)acetate, we will first examine the experimental data for its fundamental structural components: toluene, chlorobenzene, and methyl acetate. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0 ppm.
| Compound Name | Carbon Atom | Experimental Chemical Shift (δ, ppm) |
| Toluene | C1 | 137.8 |
| C2/C6 | 129.1 | |
| C3/C5 | 128.3 | |
| C4 | 125.4 | |
| CH₃ | 21.3 | |
| Chlorobenzene | C1 | 134.3 |
| C2/C6 | 128.6 | |
| C3/C5 | 129.7 | |
| C4 | 126.4 | |
| Methyl Acetate | C=O | 171.1 |
| O-CH₃ | 51.8 | |
| C(=O)-CH₃ | 20.7 |
Data sourced from various chemical databases and literature.[3][4][5]
Predicting the ¹³C NMR Spectrum of Methyl (5-chloro-2-methylphenyl)acetate
By applying the principles of substituent additivity, we can estimate the chemical shifts for the aromatic carbons of Methyl (5-chloro-2-methylphenyl)acetate. We will use the chemical shifts of benzene (128.5 ppm) as our base and add the known substituent chemical shift (SCS) effects for the methyl, chloro, and carboxymethyl groups.
Predicted ¹³C NMR Chemical Shifts for Methyl (5-chloro-2-methylphenyl)acetate
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 | ~135 | Influenced by the carboxymethyl group (ipso-carbon). |
| C2 | ~138 | Attached to the methyl group (ipso-carbon) and ortho to the carboxymethyl group. |
| C3 | ~128 | Meta to both the methyl and carboxymethyl groups, and ortho to the chloro group. |
| C4 | ~130 | Para to the methyl group and meta to the carboxymethyl and chloro groups. |
| C5 | ~133 | Attached to the chloro group (ipso-carbon). |
| C6 | ~127 | Ortho to the chloro and carboxymethyl groups, and meta to the methyl group. |
| CH₂ | ~40 | Methylene carbon adjacent to an aromatic ring and a carbonyl group. |
| C=O | ~170 | Carbonyl carbon of the ester group. |
| O-CH₃ | ~52 | Methyl carbon of the ester group. |
| Ar-CH₃ | ~20 | Methyl carbon attached to the aromatic ring. |
This predictive table serves as a robust guide for interpreting the experimental spectrum of Methyl (5-chloro-2-methylphenyl)acetate. The actual experimental values may vary slightly due to through-space interactions and solvent effects.
Visualizing the Molecular Structure
To aid in the assignment of the ¹³C NMR signals, the following diagram illustrates the structure of Methyl (5-chloro-2-methylphenyl)acetate with the carbon atoms numbered.
Caption: Numbering scheme for the carbon atoms in Methyl (5-chloro-2-methylphenyl)acetate.
Experimental Protocol for ¹³C NMR Spectroscopy
Acquiring a high-quality, quantitative ¹³C NMR spectrum requires careful attention to experimental parameters. The following is a standard protocol for the structural elucidation of small organic molecules.
1. Sample Preparation:
-
Dissolve 10-50 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
2. NMR Instrument Setup:
-
The experiment is typically performed on a spectrometer with a field strength of 100 MHz or higher for ¹³C observation.
-
Tune and match the probe for the ¹³C frequency.
-
Lock the field using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
-
A standard proton-decoupled pulse sequence (e.g., zgpg30) is commonly used.
-
Pulse Width: A 30° or 45° flip angle is often used to allow for a shorter relaxation delay. For quantitative analysis, a 90° pulse with a longer relaxation delay is necessary.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typical for routine spectra. For accurate integration, the delay should be at least 5 times the longest T₁ relaxation time of the carbon nuclei in the molecule.
-
Acquisition Time (aq): Typically set to 1-2 seconds.
-
Number of Scans (ns): This will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, several hundred to a few thousand scans may be required.
-
Spectral Width: A spectral width of 240-250 ppm is usually sufficient to cover the entire range of ¹³C chemical shifts.
4. Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).[6]
-
Integrate the peaks if quantitative information is desired (and the data was acquired appropriately).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Methyl acetate(79-20-9) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-(5-chloro-2-methyl-phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-(5-chloro-2-methyl-phenyl)acetate. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles for structurally related compounds to offer a robust predictive model. We will explore the characteristic cleavages and resulting fragment ions, compare the utility of this technique with alternative analytical methods, and provide a foundational experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Introduction: The Significance of Structural Elucidation
Methyl 2-(5-chloro-2-methyl-phenyl)acetate is a substituted aromatic carboxylic acid ester. The precise characterization of such molecules is paramount in fields ranging from pharmaceutical development, where it may act as a synthetic intermediate, to environmental analysis, where related compounds can be of interest. Mass spectrometry is a cornerstone technique for molecular identification, providing a "molecular fingerprint" through its fragmentation pattern.[1] Understanding this pattern is crucial for unambiguous identification in complex matrices.
This guide will focus on the fragmentation behavior under Electron Ionization (EI), a hard ionization technique that induces reproducible and extensive fragmentation, ideal for structural elucidation and library matching.[1]
Predicted Electron Ionization Fragmentation Pathway
The fragmentation of Methyl 2-(5-chloro-2-methyl-phenyl)acetate (molecular weight: 198.65 g/mol ) under EI conditions is anticipated to be driven by the presence of the methyl ester, the substituted benzene ring, and the benzylic carbon.[2] The following sections detail the most probable fragmentation pathways.
Initial Ionization and Key Functional Group Cleavages
Upon electron impact, the molecule will lose an electron to form the molecular ion (M⁺˙), which may be observed in the mass spectrum.[3] Due to the presence of chlorine, a characteristic isotopic pattern is expected for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M and M+2 peaks.[1][4]
The primary fragmentation events are expected to involve the ester group and the benzylic position.
-
Loss of the Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the loss of a methoxy radical, leading to the formation of a stable acylium ion.[5]
-
M⁺˙ → [M - 31]⁺
-
This would result in a fragment ion at m/z 167 .
-
-
Cleavage of the C-O Bond: The cleavage of the C-O bond in the ester group can also occur, leading to the loss of the entire methoxycarbonyl group or the formation of a methoxycarbonyl cation.[6]
-
M⁺˙ → [M - 59]⁺ (loss of •COOCH₃) resulting in a fragment at m/z 139 .
-
Formation of the [COOCH₃]⁺ ion at m/z 59 .
-
Fragmentation of the Substituted Benzyl Moiety
The substituted benzyl group is expected to undergo significant fragmentation.
-
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the carbonyl group is highly probable, leading to the formation of a substituted benzyl cation.
-
M⁺˙ → [C₈H₈Cl]⁺
-
This would result in a fragment ion at m/z 139 . The stability of this ion is enhanced by the aromatic ring.
-
-
Formation of the Tropylium Ion: A characteristic feature of compounds containing a benzyl group is the rearrangement to a highly stable tropylium ion (C₇H₇⁺). In this case, the substituted benzyl cation could rearrange.
-
[C₈H₈Cl]⁺ → Tropylium-type ion
-
The primary tropylium ion is at m/z 91, however, with the chloro and methyl substituents, we can expect a substituted tropylium ion. Loss of a chlorine radical from the m/z 139 fragment would lead to an ion at m/z 104 .
-
-
Loss of Chlorine: The carbon-halogen bond is a potential cleavage site.[1] The loss of a chlorine radical from the molecular ion or major fragments is a likely event.
-
M⁺˙ → [M - 35]⁺ resulting in a fragment at m/z 163 .
-
[m/z 139]⁺ → [m/z 104]⁺ + Cl•
-
The following diagram illustrates the predicted fragmentation pathway:
Sources
Purity Validation of Methyl (5-chloro-2-methylphenyl)acetate: A Comparative Guide to GC-MS vs. HPLC
Executive Summary
Methyl (5-chloro-2-methylphenyl)acetate (CAS: 1076191-96-2) is a critical halogenated aromatic ester utilized as an intermediate in advanced pharmaceutical synthesis[4]. Ensuring the absolute purity of this intermediate is paramount; even trace impurities can propagate through synthetic pathways, leading to the failure of the final Active Pharmaceutical Ingredient (API).
While High-Performance Liquid Chromatography (HPLC) is a ubiquitous tool in drug development, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior orthogonal specificity for volatile and semi-volatile halogenated esters [2]. This guide provides an objective, data-driven comparison of GC-MS and HPLC, detailing a self-validating GC-MS protocol compliant with the latest ICH Q2(R2) analytical validation guidelines [1].
The Analytical Challenge: Why GC-MS Outperforms HPLC
When validating the purity of ester intermediates, analytical scientists must choose a technique that offers both high resolution and structural confirmation [3].
The Limitation of HPLC-UV: HPLC relies heavily on Ultraviolet (UV) or Photodiode Array (PDA) detection. The chromophore of methyl (5-chloro-2-methylphenyl)acetate (the substituted benzene ring) absorbs in a relatively generic UV range. This lack of specificity makes the method susceptible to false positives from co-eluting aromatic impurities or unreacted starting materials (e.g., 5-chloro-2-methylphenylacetic acid) that share similar UV absorption profiles.
The GC-MS Advantage: GC-MS leverages the compound's semi-volatile nature and thermal stability. Instead of relying on light absorbance, GC-MS separates compounds based on their boiling points and stationary-phase interactions, followed by Electron Ionization (EI). The presence of the chlorine atom in methyl (5-chloro-2-methylphenyl)acetate provides a distinct, irrefutable isotopic signature. Because chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio, the mass spectrum will display a molecular ion (M) and an M+2 peak in this exact ratio. This isotopic fingerprint provides an orthogonal layer of specificity that HPLC simply cannot achieve.
Table 1: Comparative Performance Metrics for Halogenated Ester Purity Analysis
| Analytical Parameter | GC-MS (EI Mode) | HPLC (UV/PDA Detection) | Advantage / Causality |
| Specificity | Very High (Mass & Isotope specific) | Moderate (Generic UV absorbance) | GC-MS confirms structural identity via ³⁵Cl/³⁷Cl isotope ratios. |
| Sensitivity (LOD) | ~0.01 - 0.05 µg/mL | ~0.1 - 0.5 µg/mL | EI provides highly efficient ionization for trace-level detection. |
| Resolution | Excellent (Capillary efficiency) | Good (Dependent on mobile phase) | GC capillary columns offer >100,000 theoretical plates. |
| Matrix Interference | Low | Moderate to High | GC bypasses non-volatile matrix components entirely. |
| Run Time | ~15-20 minutes | ~10-15 minutes | HPLC is slightly faster but sacrifices structural confirmation. |
Mechanistic Insights: Causality in Method Design
Every parameter in a robust analytical method must have a mechanistic justification. For the GC-MS analysis of methyl (5-chloro-2-methylphenyl)acetate, the following choices are critical:
-
Column Selection (DB-5MS): A 5% diphenyl / 95% dimethylpolysiloxane stationary phase is selected over a purely non-polar column (like DB-1). Causality: The 5% phenyl substitution provides mild polarizability, enabling favorable π-π interactions with the aromatic ring of the analyte. This ensures baseline resolution between the target ester and structurally similar polar impurities.
-
Ionization Energy (70 eV): Causality: Operating the EI source at 70 electron volts standardizes the fragmentation process. This specific energy level is high enough to reliably shatter the molecule into reproducible fragments (e.g., loss of the methoxy group, resulting in a distinct acylium ion) while preserving enough of the molecular ion to observe the critical ³⁵Cl/³⁷Cl isotopic ratio.
-
Temperature Programming: Causality: An initial low temperature (80°C) focuses the volatile solvent plug at the head of the column, preventing band broadening. The subsequent ramp to 280°C ensures the semi-volatile ester elutes with a sharp, symmetrical peak, followed by a high-temperature bake-out to clear heavy contaminants.
Self-Validating GC-MS Protocol
To comply with ICH Q2(R2) standards [1], an analytical protocol must be a closed, self-validating system. This means the sequence inherently proves its own accuracy, precision, and lack of contamination before any sample data is accepted.
Step-by-Step Methodology
-
System Blank (Carryover Check): Inject 1.0 µL of pure extraction solvent (e.g., GC-grade ethyl acetate). Validation Check: The chromatogram must show no peaks >0.1% of the target analyte area at the expected retention time.
-
System Suitability Test (SST): Inject a known standard mixture containing methyl (5-chloro-2-methylphenyl)acetate and a closely eluting reference standard. Validation Check: Resolution (Rs) must be > 2.0, and the tailing factor (Tf) must be ≤ 1.5. If these criteria fail, the system halts.
-
Calibration Bracketing (Linearity): Inject calibration standards ranging from 0.1 µg/mL to 100 µg/mL. Validation Check: The coefficient of determination (r²) must be ≥ 0.999.
-
Sample Preparation & Injection: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of ethyl acetate (1.0 mg/mL). Inject 1.0 µL with a 10:1 split ratio. Causality: The split ratio prevents column overloading and maintains the sharp peak symmetry required for accurate integration.
-
Spike Recovery (Accuracy Check): A sample spiked with a known concentration of the standard is injected at the end of the sequence. Validation Check: Recovery must fall between 98.0% and 102.0%.
Figure 1: Self-validating GC-MS workflow for halogenated ester purity analysis.
Table 2: ICH Q2(R2) Validation Parameters for GC-MS Method
| Validation Characteristic | Acceptance Criteria | Typical GC-MS Experimental Result |
| Linearity Range | r² ≥ 0.999 | 0.1 – 100 µg/mL (r² = 0.9998) |
| Precision (Repeatability) | %RSD ≤ 2.0% (n=6) | %RSD = 0.85% |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 0.06 µg/mL |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% |
Conclusion
For the purity validation of methyl (5-chloro-2-methylphenyl)acetate, GC-MS is objectively superior to HPLC. By capitalizing on the compound's volatility and utilizing the unique ³⁵Cl/³⁷Cl isotopic signature generated during electron ionization, GC-MS eliminates the risk of false positives associated with generic UV detection. Implementing the self-validating protocol outlined above ensures strict adherence to ICH Q2(R2) guidelines, providing drug development professionals with unassailable analytical data.
References
- European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of Analytical Procedures." Scientific Guidelines.
- Benchchem. "GC-MS vs. HPLC: A Comparative Guide for Purity Analysis." Technical Resources.
- Benchchem. "A Comparative Analysis of Benzyl Phenylacetate and Methyl Phenylacetate for Research and Development." Technical Resources.
- ChemicalBook. "Methyl (5-chloro-2-methylphenyl)acetate | 1076191-96-2." Chemical Database.
A Comparative Guide to the UV-Vis Absorption Spectrum of Methyl 2-(5-chloro-2-methyl-phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
The Underlying Principles: Electronic Transitions in Substituted Benzenes
The UV-Vis spectrum of Methyl 2-(5-chloro-2-methyl-phenyl)acetate is dominated by the electronic transitions within the substituted benzene ring, which acts as the primary chromophore (the part of the molecule that absorbs light). Benzene itself exhibits two primary absorption bands (π→π* transitions) around 184 nm and 202 nm, and a weaker, symmetry-forbidden band near 255-260 nm.[1][2]
When substituents are added to the benzene ring, they can alter the energy of these transitions, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). This is due to the electronic effects of the substituents.[3][4]
-
Auxochromes: Groups like the methyl (-CH3) and chloro (-Cl) substituents on the phenyl ring, as well as the methyl acetate group, are considered auxochromes. They modify the absorption of the chromophore.
-
Bathochromic Shift (Red Shift): Substituents that are electron-donating tend to shift the absorption to longer wavelengths. Both the methyl and chloro groups are ortho, para-directing and can cause a red shift.
-
Hypsochromic Shift (Blue Shift): Electron-withdrawing groups can shift absorption to shorter wavelengths.
-
Solvent Effects: The polarity of the solvent can also influence the position and intensity of absorption bands, particularly for polar molecules where solute-solvent interactions like hydrogen bonding can occur.[1]
Predicted UV-Vis Spectrum and Comparison with Analogs
Based on the principles of substituent effects, we can predict the approximate λmax for Methyl 2-(5-chloro-2-methyl-phenyl)acetate by comparing it with simpler, structurally related compounds. The primary region of interest for this molecule will be the weaker "B-band" of the benzene ring, which is most sensitive to substitution and typically appears above 240 nm.
The core structure is a disubstituted benzene ring with a chloro group and a methyl group. The presence of these substituents, along with the methyl acetate group, is expected to cause a bathochromic shift relative to benzene.
Below is a table comparing the known UV-Vis absorption maxima of relevant structural analogs, which allows for an educated prediction for the target molecule.
| Compound Name | Structure | λmax (nm) | Solvent | Citation |
| Benzene | C₆H₆ | ~255 | Ethanol | [2] |
| Chlorobenzene | C₆H₅Cl | 264, 258, 251, 245 | Alcohol | [5] |
| Toluene | C₆H₅CH₃ | ~262 | Water | [6] |
| 4-Chlorotoluene | CH₃C₆H₄Cl | 277.5, 270, 264 | Isooctane | [7] |
| Methyl Phenylacetate | C₆H₅CH₂COOCH₃ | Predicted near benzene | - | [8] |
| Methyl 2-(5-chloro-2-methyl-phenyl)acetate | CH₃C₆H₄(Cl)CH₂COOCH₃ | ~275-285 (Predicted) | Ethanol/Hexane | - |
Analysis of Analogs:
-
Chlorobenzene and Toluene: Both show a slight bathochromic shift compared to benzene, with the chloro group having a slightly more pronounced effect.[5][6]
-
4-Chlorotoluene: This is a key analog as it contains both the chloro and methyl substituents on the benzene ring. It displays a significant red shift with a λmax at 277.5 nm in isooctane.[7] This provides a strong basis for our prediction.
-
Methyl Phenylacetate: The methyl acetate group is not directly conjugated with the benzene ring, being separated by a methylene (-CH2-) group. Therefore, its electronic effect on the π→π* transitions of the ring is expected to be minor, similar to a methyl group.
Prediction for Methyl 2-(5-chloro-2-methyl-phenyl)acetate:
Given the data for 4-chlorotoluene, the primary chromophore in our target molecule is the 2,5-disubstituted toluene ring. The electronic environment is very similar. Therefore, it is highly probable that the principal absorption maximum (λmax) for Methyl 2-(5-chloro-2-methyl-phenyl)acetate will fall in a similar range, predicted here to be approximately 275-285 nm .
Experimental Protocol for UV-Vis Spectrum Acquisition
To empirically validate the predicted spectrum and compare it with alternatives, the following detailed protocol should be followed. This protocol is designed to ensure accuracy, reproducibility, and trustworthiness of the obtained data.
Objective: To determine the UV-Vis absorption spectrum of Methyl 2-(5-chloro-2-methyl-phenyl)acetate from 200 nm to 400 nm.
Materials:
-
Methyl 2-(5-chloro-2-methyl-phenyl)acetate (analytical grade)
-
Spectroscopic grade solvent (e.g., ethanol or cyclohexane). The choice of solvent is critical; it must be transparent in the wavelength range of interest.[9][10]
-
Calibrated UV-Vis spectrophotometer (double-beam recommended for stability)[11]
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Selection: Choose a solvent with a low UV cutoff, such as ethanol (~210 nm) or cyclohexane (~200 nm).[10] Toluene or benzene are unsuitable as they absorb strongly in the UV region.[12]
-
Stock Solution Preparation:
-
Accurately weigh approximately 10-20 mg of Methyl 2-(5-chloro-2-methyl-phenyl)acetate.
-
Dissolve the compound in the chosen solvent in a 100 mL volumetric flask. Ensure it is completely dissolved. This will be the stock solution.
-
-
Working Solution Preparation:
-
Dilute the stock solution to a concentration that will give an absorbance reading between 0.2 and 0.8 AU for the main peak.[13] This typically requires a 1:10 or 1:100 dilution of the stock solution. Prepare this in a separate volumetric flask.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 400 nm down to 200 nm.
-
-
Baseline Correction:
-
Fill two matched quartz cuvettes with the pure solvent. These are the "blank" or "reference" cuvettes.
-
Place the cuvettes in both the reference and sample holders of the spectrophotometer.
-
Run a baseline scan. This will subtract any absorbance from the solvent and the cuvettes themselves.[14]
-
-
Sample Measurement:
-
Remove the cuvette from the sample holder. Empty the solvent and rinse it with a small amount of the working solution.
-
Fill the cuvette with the working solution of Methyl 2-(5-chloro-2-methyl-phenyl)acetate.
-
Place the sample cuvette back into the sample holder.
-
Run the sample scan.
-
-
Data Analysis:
-
The resulting spectrum should show absorbance as a function of wavelength.
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).
-
Visualizing the Experimental Workflow
A clear and logical workflow is essential for reproducible scientific results. The diagram below outlines the key stages of acquiring a UV-Vis spectrum.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Conclusion
While direct experimental data for the UV-Vis spectrum of Methyl 2-(5-chloro-2-methyl-phenyl)acetate is not published, a comparative analysis with structural analogs provides a strong predictive framework. The key chromophore, the 2,5-disubstituted toluene ring, suggests a principal absorption maximum (λmax) in the range of 275-285 nm. This guide provides both the theoretical foundation for this prediction and a robust, step-by-step experimental protocol for its empirical verification. For researchers in drug development and analytical chemistry, this information is crucial for establishing identity, purity, and concentration of this compound and its related impurities.
References
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 4. odinity.com [odinity.com]
- 5. Chlorobenzene | C6H5Cl | CID 7964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chlorotoluene | C7H7Cl | CID 7810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl phenylacetate - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. engineering.purdue.edu [engineering.purdue.edu]
Reference Standards for Methyl 2-(5-chloro-2-methyl-phenyl)acetate Analysis
Executive Summary & Core Directive
In the absence of a Pharmacopoeial Certified Reference Material (CRM) for Methyl 2-(5-chloro-2-methyl-phenyl)acetate , researchers often rely on commercial catalog-grade reagents.[1][2] This introduces a critical risk vector in early-stage drug development and impurity profiling.[1][2]
This guide objectively compares the performance of Commercial Catalog Standards against In-House Characterized Primary Standards . It provides a self-validating protocol to upgrade a "research-grade" chemical into a reference standard suitable for quantitative analysis, utilizing Quantitative NMR (qNMR) and Mass Balance methodologies.[1][2]
The Molecule at a Glance[2]
-
Chemical Name: Methyl 2-(5-chloro-2-methyl-phenyl)acetate[1][2]
-
Role: Key intermediate in the synthesis of phenylacetic acid-derived NSAIDs and agrochemicals.[1][2]
-
Critical Quality Attribute: Susceptibility to ester hydrolysis (forming the parent acid) and isomeric contamination.[1][2]
Comparative Analysis: Reference Standard Grades
When sourcing this standard, you will encounter two primary tiers. The choice dictates the validity of your quantitative data.[1][2]
Table 1: Performance Matrix of Reference Standard Options
| Feature | Option A: Commercial Catalog Grade | Option B: In-House Characterized Primary Standard |
| Primary Use | Synthesis starting material, qualitative ID. | Quantitative assay, impurity calculation, method validation.[1][2] |
| Purity Assignment | Often "Area %" by GC or HPLC only.[1][2] (High Risk) | Absolute Purity (w/w %) derived from qNMR or Mass Balance.[1][2] |
| Traceability | Vendor Batch ID only. | Traceable to NIST/SI via Internal Standard (e.g., NIST Benzoic Acid).[1][2] |
| Impurity Profiling | Generic; may miss inorganic salts or water.[1][2] | Comprehensive (Organic + Inorganic + Volatiles).[1][2][3] |
| Uncertainty | Undefined (typically ± 2-5%).[1][2] | Defined (typically < 0.5%).[1][2] |
| Cost/Time | Low / Immediate.[1][2][4] | High / 1-2 Weeks labor.[1][2] |
Expert Insight: Relying on Option A for quantitative HPLC assays often leads to a positive bias in potency calculations because "Area %" ignores moisture, residual solvents, and inorganic salts.[1][2] For rigorous analysis, you must proceed with Option B .
Analytical Methodologies & Experimental Protocols
To establish Methyl 2-(5-chloro-2-methyl-phenyl)acetate as a reliable standard, we utilize an orthogonal approach.
The "Gold Standard" Protocol: qNMR
Quantitative NMR (qNMR) is the preferred method for establishing the potency of a reference standard without requiring another standard of the same substance.[1][2]
Protocol:
-
Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or equivalent) or Dimethyl Sulfone .[1][2] Ensure the IS signals do not overlap with the target's methyl ester singlet (~3.6 ppm) or aromatic protons.[1][2]
-
Solvent: Deuterated Chloroform (
) or DMSO- . -
Sample Preparation:
-
Weigh 10-15 mg of the Sample (
) and 10-15 mg of the IS ( ) directly into the same vial using a microbalance (precision mg). -
Dissolve in 0.7 mL solvent.
-
-
Acquisition:
-
Calculation:
Where =Integral area, =Number of protons, =Molar mass, =Mass, =Purity.[1]
The "Mass Balance" Protocol (HPLC + TGA + KF)
If qNMR is unavailable, purity is calculated by subtracting all impurities from 100%.[1][2]
[1][2]HPLC Method for Organic Impurities
This method separates the methyl ester from its hydrolysis product (acid) and isomers.[1][2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).[1][2]
-
Gradient:
-
Detection: UV at 220 nm (for general detection) and 254 nm (aromatic specificity).[1][2]
-
Temperature: 30°C.
Critical Observation: The hydrolysis impurity, 2-(5-chloro-2-methylphenyl)acetic acid, will elute significantly earlier than the methyl ester due to the free carboxylic acid group.[1][2]
Visualization of the Characterization Workflow
The following diagram illustrates the decision logic for certifying the reference standard.
Figure 1: Decision tree for the characterization and assignment of purity to the reference standard.
Impurity Profile & Degradation Pathways[1]
Understanding the degradation is vital for storage and handling of the standard.[1][2]
Figure 2: Primary degradation pathway (Hydrolysis) and potential synthesis impurity (Regioisomer).[1][2][6][7][8]
References
-
Teo, T. L., et al. (2013).[1][2] Applications of NMR in Metrology. Annual Reports on NMR Spectroscopy. Link
-
BIPM (Bureau International des Poids et Mesures). (2020).[1][2] Guidance on the use of qNMR for purity assignment. Link
-
CymitQuimica. (2024).[1][2] Product Specification: Methyl 2-(5-chloro-2-methyl-phenyl)acetate (CAS 1076191-96-2).[2] Link
-
Fluorochem. (2024).[1][2] Safety Data Sheet & Catalog Entry for CAS 1076191-96-2. Link[1]
-
ICH Guidelines. (2006).[1][2] Q3A(R2): Impurities in New Drug Substances. Link
Sources
- 1. Methyl 2-(5-bromo-2-(chlorosulfonyl)phenyl)acetate | 1403387-05-2 [sigmaaldrich.com]
- 2. METHYL 2-(5-CHLORO-2-METHYL-PHENYL)ACETATE | CymitQuimica [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Ethyl 2-Chloro-2-phenylacetate | 4773-33-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. cipac.org [cipac.org]
- 6. Methyl 2-(5-bromo-2-(chlorosulfonyl)phenyl)acetate | 1403387-05-2 [sigmaaldrich.com]
- 7. Methyl 2-chloro-2-phenylacetate | 7476-66-6 [sigmaaldrich.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Precision Purity: The Definitive Guide to Elemental Analysis for C11H13ClO2 Esters
Audience: Researchers, Medicinal Chemists, and QA/QC Professionals in Drug Development. Scope: Theoretical calculation, experimental validation, and method selection for chlorinated ester intermediates.
Executive Summary
In pharmaceutical development, the molecular formula C11H13ClO2 represents a critical class of chlorinated ester intermediates (e.g., butyl chlorobenzoates or chlorophenyl butanoates). While verifying the identity of these compounds is routine, establishing their purity to regulatory standards (±0.4%) presents unique challenges due to the presence of chlorine.
This guide moves beyond basic stoichiometry to address the "Chlorine Interference" in combustion analysis and compares it against modern orthogonal techniques like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).
Part 1: The Theoretical Benchmark (The Gold Standard)
Before any experimental validation, the theoretical composition must be established with high precision. The accepted atomic weights (IUPAC) are used here.
Protocol 1: Theoretical Calculation for C11H13ClO2
Molecular Formula: C₁₁H₁₃ClO₂
-
Define Atomic Masses ( g/mol ):
-
Carbon (C): 12.011
-
Hydrogen (H): 1.008
-
Chlorine (Cl): 35.450
-
Oxygen (O): 15.999
-
-
Calculate Total Molecular Weight (MW):
-
Calculate Elemental Percentages:
-
%C:
-
%H:
-
%Cl:
-
%O:
-
Critical Insight: For a sample to be deemed "analytically pure" by ACS standards, the experimental results must fall within ±0.4% of these values.
Acceptable Range for %C: 61.72% – 62.52%
Acceptable Range for %H: 5.76% – 6.56%
Part 2: The "Chlorine Problem" in Experimental Analysis
Standard combustion analysis (CHN) relies on burning the sample in excess oxygen to measure CO₂, H₂O, and N₂.[4] However, C11H13ClO2 contains 16.67% chlorine, which introduces specific chemical interferences:
-
Halogen Interference: Chlorine can react with hydrogen to form HCl gas, or with the combustion tube packing, potentially skewing the Hydrogen and Carbon readings.
-
Incomplete Combustion: Chlorinated compounds are often flame-retardant, requiring higher combustion temperatures (often >1000°C) and specific catalysts.
The Solution: Scavenger Reagents
To accurately analyze this ester, the combustion tube must contain a halogen scavenger.
-
Silver Wool / Silver Vanadate: Reacts with free Chlorine/HCl to form stable Silver Chloride (AgCl), preventing it from reaching the detector.
-
Tungstic Anhydride (WO₃): Often added to the sample capsule to aid oxidation and prevent the formation of refractory carbides.
Part 3: Comparative Methodologies
Researchers often default to CHN analysis, but for chlorinated esters, orthogonal methods may offer superior reliability.
Table 1: Performance Matrix for C11H13ClO2 Purity Verification
| Feature | Combustion Analysis (CHN) | High-Res Mass Spec (HRMS) | Quantitative NMR (qNMR) |
| Primary Output | % Composition (Bulk Purity) | Molecular Formula (Identity) | Absolute Purity (w/w %) |
| Precision | ±0.3% - 0.4% (Standard) | < 5 ppm (Mass Error) | ±0.5% - 1.0% (Typical) |
| Chlorine Handling | High Risk: Requires Ag scrubbers. | Excellent: Distinct 3:1 Isotope pattern (³⁵Cl/³⁷Cl). | Neutral: No interference. |
| Sample Req. | 2–5 mg (Destructive) | < 0.1 mg (Destructive) | 5–10 mg (Non-destructive) |
| Isomer Differentiation | None: All isomers have same %C/%H. | None: Identical mass. | High: Distinguishes structural isomers. |
| Best For... | Final publication data (Journal req). | Confirming formula/identity. | Internal standard calibration & absolute purity. |
Part 4: Strategic Workflow (Decision Logic)
The following diagram illustrates the decision process for validating a synthesized C11H13ClO2 ester, prioritizing sample conservation and data integrity.
Caption: Logical workflow for validating chlorinated esters, highlighting the critical "Halogen Check" step in combustion analysis.
Part 5: Experimental Protocols
Protocol A: Combustion Analysis (CHN) for Chlorinated Esters
Use this protocol to meet strict journal guidelines (e.g., J. Org. Chem).[1][2][3][5][6][7][8][9][10]
-
Instrument Prep: Ensure the combustion tube is packed with Silver Vanadate (AgVO₃) or Silver Wool downstream of the combustion zone. This traps the Chlorine (as AgCl) and prevents interference with the Thermal Conductivity Detector (TCD).
-
Calibration: Run a standard sulfanilamide or acetanilide calibration curve.
-
Sample Weighing: Weigh 2.0 – 3.0 mg of the dried C11H13ClO2 ester into a tin capsule.
-
Note: If the ester is an oil (common for this MW), use a liquid sealing press to prevent evaporation before combustion.
-
-
Combustion: Run at 950°C – 1000°C with oxygen boost.
-
Validation: Compare results. If %C is low and %H is high, suspect incomplete combustion or chlorine interference.
Protocol B: Quantitative NMR (qNMR)
Use this protocol for absolute purity determination without combustion risks.
-
Internal Standard (IS) Selection: Choose a standard with non-overlapping signals.
-
Recommended: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.
-
-
Sample Prep:
-
Weigh ~10 mg of C11H13ClO2 ester (precisely recorded,
). -
Weigh ~5 mg of IS (precisely recorded,
). -
Dissolve both in 0.6 mL deuterated solvent (e.g., CDCl₃).
-
-
Acquisition:
-
Set relaxation delay (
) to (typically 30–60 seconds) to ensure full relaxation. -
Acquire 16–32 scans.
-
-
Calculation:
-
Where
= Integral area, = Number of protons.
-
References
-
American Chemical Society (ACS). "Author Guidelines for Elemental Analysis." ACS Publications. [Link]
-
National Institute of Standards and Technology (NIST). "3-(4-Chlorophenyl)butanoic acid methyl ester (C11H13ClO2) Gas Phase Ion Energetics." NIST Chemistry WebBook. [Link][3]
-
Analytik Jena. "Combustion Elemental Analysis: Handling Halogenated Compounds." Analytik Jena Applications. [Link]
-
Royal Society of Chemistry (RSC). "Characterisation of New Compounds: HRMS vs Elemental Analysis." RSC Author Guidelines. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]
Sources
- 1. 4-Chlorobenzoic acid, 2-methylpropyl ester [webbook.nist.gov]
- 2. 3-(4-Chlorophenyl)butanoic acid methyl ester [webbook.nist.gov]
- 3. 4-Chlorobutyric acid, 3-methylphenyl ester [webbook.nist.gov]
- 4. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 5. Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chlorobutyl benzoate | C11H13ClO2 | CID 13721652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Empirical Formula Calculator | From Mass or Percent Composition (Step-by-Step) [pearson.com]
- 8. webqc.org [webqc.org]
- 9. Benzoic acid, 2-chloro, butyl ester | C11H13ClO2 | CID 222334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 2-(5-chloro-2-methyl-phenyl)acetate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 2-(5-chloro-2-methyl-phenyl)acetate (CAS No. 1076191-96-2). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is ingrained in the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just a protocol, but the scientific and regulatory rationale behind each procedural step, ensuring a deep understanding and fostering a culture of safety and compliance within your laboratory.
While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical structure—a chlorinated aromatic ester—provides clear indicators of its likely hazard profile and the corresponding required disposal pathway. The procedures outlined below are based on established best practices for halogenated organic compounds and are grounded in federal and institutional waste management regulations.
Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound's properties is essential. The structure of Methyl 2-(5-chloro-2-methyl-phenyl)acetate contains key functional groups that dictate its handling and disposal requirements.
-
Chlorinated Aromatic Ring: The presence of a chlorine atom on the phenyl ring classifies this compound as a halogenated organic compound .[1][2] This is the single most critical factor for its disposal, as halogenated wastes must be segregated from non-halogenated streams.[1][2][3][4][5] Mixing these waste streams can inhibit solvent recycling processes and dramatically increase disposal costs.[2]
-
Methyl Ester Group: The ester functionality suggests potential reactivity with strong acids or bases, which could hydrolyze the compound. However, chemical neutralization is not a recommended disposal method in a standard laboratory setting without specific, validated protocols.
-
Toxicity Profile (Inferred): Structurally similar chlorinated aromatic compounds are known to be irritants and can be harmful if swallowed, inhaled, or absorbed through the skin. For instance, related compounds can cause skin irritation, serious eye damage, and respiratory irritation.[6][7] Therefore, it is imperative to treat Methyl 2-(5-chloro-2-methyl-phenyl)acetate with a high degree of caution.
| Property | Value / Classification | Source |
| CAS Number | 1076191-96-2 | [8][9] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [6][9] |
| Molecular Weight | 198.65 g/mol | [8][9] |
| Waste Classification | Regulated Hazardous Waste (Halogenated Organic) | [2] |
| Primary Hazard | Likely Irritant; Environmental Hazard | Inferred from similar compounds[6][7] |
The Regulatory Framework: RCRA and "Cradle-to-Grave" Responsibility
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[10][11][12][13] RCRA establishes a "cradle-to-grave" system, which means that the generator of the waste is legally responsible for its safe management from the moment it is created to its final disposal.[10][11][12][13]
For laboratories, this means adhering to specific protocols for waste accumulation, storage, and labeling to ensure full compliance and protect both human health and the environment.[12]
Pre-Disposal: In-Lab Waste Segregation and Handling
Proper disposal begins at the point of generation. Meticulous segregation is key to a safe and cost-effective waste management program.
Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant laboratory coat
-
Nitrile or other chemically compatible gloves
-
Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
Waste Segregation:
-
Primary Mandate: All waste containing Methyl 2-(5-chloro-2-methyl-phenyl)acetate—whether it's the pure compound, solutions, or contaminated materials—must be collected in a designated "Halogenated Organic Waste" container.[1][2][3]
-
Avoid Cross-Contamination: Never mix halogenated waste with non-halogenated organic waste.[2][3][5] Also, keep it separate from aqueous waste, strong acids, bases, and oxidizers.[3][14]
Step-by-Step Disposal Protocol
The following workflow provides a clear, actionable plan for the compliant disposal of Methyl 2-(5-chloro-2-methyl-phenyl)acetate from the laboratory.
Disposal Decision Workflow
Caption: Decision workflow for proper disposal of Methyl 2-(5-chloro-2-methyl-phenyl)acetate waste.
Protocol Steps:
-
Container Selection and Preparation:
-
Obtain a chemically compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle, from your institution's Environmental Health & Safety (EH&S) department.[14]
-
Ensure the container is in good condition, free of cracks, and has a tightly sealing screw cap.[15]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[2][4]
-
-
Waste Collection:
-
Liquids (Pure compound or solutions): Carefully transfer the liquid waste into the labeled "Halogenated Organic Waste" container using a funnel. Perform this transfer inside a chemical fume hood.[2] Do not leave the funnel in the container opening.[15]
-
Contaminated Solids (e.g., gloves, weigh paper, silica gel): Place these items in a separate, clearly labeled solid waste container or a heavy-duty, sealable plastic bag designated for halogenated solid waste.
-
Do not overfill containers. Leave at least 10% of headspace to allow for vapor expansion and prevent spills.[3]
-
-
Labeling and Documentation:
-
The EPA requires all hazardous waste labels to be filled out completely and accurately.[16]
-
Clearly write the full chemical name: "Methyl 2-(5-chloro-2-methyl-phenyl)acetate". Do not use abbreviations or chemical formulas.[4][15]
-
If it is a mixed waste stream, list all chemical constituents and their approximate percentages.[2][15]
-
Indicate the relevant hazards (e.g., Toxic, Irritant).
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA.[14][15][16] This area must be at or near the point of generation and under the control of the laboratory personnel.[15][17]
-
The SAA should be a secondary containment tray or a designated cabinet to contain any potential leaks.[2]
-
Store the container away from incompatible materials.[14]
-
-
Arranging for Final Disposal:
-
Once the waste container is nearly full (approximately 90%), or if it has been stored for an extended period (typically up to one year for partially filled containers in an SAA), arrange for its disposal.[5][14]
-
Follow your institution's specific procedure for requesting a waste pickup from the EH&S department. This usually involves an online form or a direct call.[2]
-
EH&S professionals will then transport the waste to a central accumulation area before it is sent to a licensed hazardous waste treatment, storage, and disposal facility (TSDF), where it will likely be disposed of via high-temperature incineration.[16]
-
Emergency Procedures: Spill Management
In the event of a spill, prioritize personal safety and containment.
-
Small Spills (Manageable by lab personnel):
-
Alert colleagues and restrict access to the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated absorbent into a sealed, properly labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminating solution.
-
Request a waste pickup for the spill cleanup materials.[2]
-
-
Large Spills (Beyond the lab's capacity to handle):
-
Evacuate the immediate area.
-
Alert your supervisor and call your institution's emergency EH&S number.
-
Provide details on the chemical spilled and the approximate quantity.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
By adhering to this guide, you ensure that your handling and disposal of Methyl 2-(5-chloro-2-methyl-phenyl)acetate meet the highest standards of scientific integrity, regulatory compliance, and environmental responsibility.
References
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]
-
Methyl 2-[2-(chloromethyl)phenyl]acetate. PubChem, National Center for Biotechnology Information. [Link]
-
Methyl (2-chlorophenyl)acetate. PubChem, National Center for Biotechnology Information. [Link]
-
RCRA Hazardous Waste: Requirements, Training, and Certification. National Environmental Trainers. [Link]
-
RCRA: Resource Conservation & Recovery Act. HAZCHEM. [Link]
-
Chemical Waste Disposal Guidelines. University of Richmond. [Link]
-
Resource Conservation and Recovery Act. Wikipedia. [Link]
-
Resource Conservation and Recovery Act (RCRA) and Federal Facilities. U.S. Environmental Protection Agency. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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